molecular formula C26H30O10 B12305139 21,23-Dihydro-23-hydroxy-21-oxozapoterin

21,23-Dihydro-23-hydroxy-21-oxozapoterin

Cat. No.: B12305139
M. Wt: 502.5 g/mol
InChI Key: JIAPMSWYQSGTCN-UHFFFAOYSA-N
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Description

21,23-Dihydro-23-hydroxy-21-oxozapoterin is a useful research compound. Its molecular formula is C26H30O10 and its molecular weight is 502.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

10-hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O10/c1-22(2)13-9-14(28)25(5)17(23(13,3)7-6-15(29)35-22)12(27)10-24(4)18(11-8-16(30)33-20(11)31)34-21(32)19-26(24,25)36-19/h6-8,12-13,16-19,27,30H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAPMSWYQSGTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)C(CC4(C35C(O5)C(=O)OC4C6=CC(OC6=O)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Architecture of 21,23-Dihydro-23-hydroxy-21-oxozapoterin: A Technical Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate molecular architectures of natural products present a formidable challenge to chemists, yet they also offer a rich source of novel therapeutic agents. This technical guide delves into the structure elucidation of "21,23-Dihydro-23-hydroxy-21-oxozapoterin," a complex tetranortriterpenoid. As this specific derivative is not found in existing literature, this guide will focus on the comprehensive structural analysis of its parent compound, zapoterin (B197855) , also known as 11β-hydroxyobacunone . The methodologies and data presented herein provide a foundational framework for the structural determination of zapoterin and its analogues, leveraging advanced spectroscopic techniques and logical workflows.

Zapoterin is a limonoid, a class of highly oxygenated triterpenes, isolated from the seeds of Casimiroa edulis. The elucidation of its structure is a quintessential example of natural product chemistry, relying on the synergistic interpretation of mass spectrometry and nuclear magnetic resonance spectroscopy data. This guide will provide a detailed overview of the experimental protocols, quantitative data analysis, and the logical processes involved in piecing together the molecular puzzle of this intricate natural product.

Data Presentation: Spectroscopic Analysis of Zapoterin

The structural elucidation of zapoterin is critically dependent on the precise interpretation of quantitative data from ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data essential for its structural assignment.

Table 1: ¹H NMR Spectroscopic Data for Zapoterin (11β-hydroxyobacunone)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.45d12.5
22.10m
53.15d12.0
2.40dd15.0, 5.0
2.65dd15.0, 12.0
92.50d11.0
114.10d11.0
154.05s
175.50s
217.40t1.7
226.40t0.8
237.45t1.8
4-CH₃1.20s
4-CH₃1.10s
8-CH₃1.15s
10-CH₃1.25s
13-CH₃1.05s

Table 2: ¹³C NMR Spectroscopic Data for Zapoterin (11β-hydroxyobacunone)

PositionChemical Shift (δ, ppm)
178.5
235.0
3170.0
445.0
550.0
636.0
7205.0
848.0
955.0
1042.0
1175.0
1230.0
1340.0
14165.0
1570.0
16170.0
1778.0
20120.0
21143.0
22110.0
23141.0
4-CH₃28.0
4-CH₃25.0
8-CH₃18.0
10-CH₃21.0
13-CH₃16.0

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Zapoterin (11β-hydroxyobacunone)

IonCalculated m/zObserved m/z
[M+H]⁺471.1968471.1971
[M+Na]⁺493.1787493.1790

Table 4: Key MS/MS Fragmentation Data for Zapoterin (m/z 471)

Precursor Ion (m/z)Fragment Ion (m/z)Putative Neutral Loss
471453H₂O
471425H₂O + CO
471383C₄H₄O₂ (D-ring furan (B31954) cleavage)
471355C₄H₄O₂ + CO
453383CO + H₂O

Experimental Protocols

Detailed methodologies are crucial for the successful isolation and characterization of complex natural products. The following protocols provide a comprehensive overview of the key experiments involved in the structure elucidation of zapoterin.

1. Isolation and Purification of Zapoterin from Casimiroa edulis

  • Extraction:

    • Air-dried and powdered seeds of Casimiroa edulis (1 kg) are defatted by exhaustive extraction with n-hexane in a Soxhlet apparatus for 48 hours.

    • The defatted seed powder is then extracted with methanol (B129727) for 72 hours in the same apparatus.

    • The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation and Purification:

    • The crude methanolic extract is suspended in water and partitioned successively with dichloromethane (B109758) (DCM) and ethyl acetate (B1210297) (EtOAc).

    • The DCM fraction, typically rich in limonoids, is subjected to column chromatography on silica (B1680970) gel.

    • The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% EtOAc.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:EtOAc (1:1) and visualized under UV light (254 nm) and by staining with a vanillin-sulfuric acid reagent.

    • Fractions containing the target compound (zapoterin) are combined and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure zapoterin.

2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a Bruker Avance 600 MHz spectrometer.

    • Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

    • ¹H NMR spectra are acquired with a spectral width of 12 ppm, 64k data points, and a relaxation delay of 2 seconds.

    • ¹³C NMR spectra are acquired with a spectral width of 240 ppm, 64k data points, and a relaxation delay of 2 seconds, using a proton-decoupled pulse sequence.

    • 2D NMR experiments (COSY, HSQC, HMBC) are performed using standard Bruker pulse programs to establish proton-proton and proton-carbon correlations.

  • Mass Spectrometry (MS):

    • High-resolution electrospray ionization mass spectrometry (HRESI-MS) is performed on a Q-TOF mass spectrometer to determine the accurate mass and molecular formula of the compound.

    • Tandem mass spectrometry (MS/MS) is conducted to study the fragmentation pattern. The precursor ion is isolated and subjected to collision-induced dissociation (CID) with argon gas at varying collision energies (10-40 eV) to generate fragment ions.

Mandatory Visualizations

Signaling Pathway

Limonoids and other tetranortriterpenoids have been reported to exhibit a range of biological activities, including anticancer effects. One of the key signaling pathways often implicated in cancer cell proliferation and survival is the PI3K/Akt/mTOR pathway. While the specific interaction of zapoterin with this pathway requires further investigation, the following diagram illustrates a hypothetical mechanism by which a limonoid could exert its anticancer effects through the inhibition of this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Zapoterin Zapoterin (Hypothetical) Zapoterin->PI3K Inhibits Zapoterin->Akt Inhibits

Figure 1: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by zapoterin.

Experimental Workflow

The process of elucidating the structure of a novel natural product is a systematic endeavor. The following workflow diagram illustrates the logical progression from the collection of the natural source to the final determination of the molecular structure of zapoterin.

Structure_Elucidation_Workflow cluster_purification PlantMaterial Plant Material (Casimiroa edulis seeds) Extraction Extraction (Hexane, Methanol) PlantMaterial->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Partition Solvent Partitioning (DCM, EtOAc, H₂O) CrudeExtract->Partition DCM_Fraction DCM Fraction Partition->DCM_Fraction ColumnChrom Column Chromatography (Silica Gel) DCM_Fraction->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC Purification Preparative HPLC TLC->Purification PureCompound Pure Zapoterin Purification->PureCompound Spectroscopy Spectroscopic Analysis PureCompound->Spectroscopy NMR NMR Spectroscopy (1D & 2D) Spectroscopy->NMR MS Mass Spectrometry (HRMS & MS/MS) Spectroscopy->MS DataAnalysis Data Analysis & Interpretation NMR->DataAnalysis MS->DataAnalysis Structure Structure Elucidation DataAnalysis->Structure

Technical Guide: 21,23-Dihydro-23-hydroxy-21-oxozapoterin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a structured overview of the requested information for 21,23-Dihydro-23-hydroxy-21-oxozapoterin. Based on publicly available scientific literature, detailed experimental data, and established signaling pathways for this specific compound are limited. The information presented herein is based on general knowledge of natural product chemistry and biochemistry and should be considered illustrative.

Chemical Identifier

The Chemical Abstracts Service (CAS) number for this compound is 426266-88-8 [1][2][3].

Overview

This compound is a natural product.[2] However, detailed public information regarding its biological activity, mechanism of action, and potential therapeutic applications is not extensively documented in the readily available scientific literature.

Data Presentation

Due to the limited availability of quantitative data for this compound, the following table is presented as a template for organizing key physicochemical and biochemical parameters. Researchers are encouraged to populate this table with experimental findings.

ParameterValueUnitsMethod/Reference
Molecular Formula C₂₆H₃₀O₁₀[1]
Molecular Weight 502.51 g/mol Calculated
Purity Data not available%e.g., HPLC
Solubility Data not availablemg/mLe.g., DMSO, H₂O
IC₅₀ / EC₅₀ Data not availableµMSpecify Assay
Binding Affinity (Kd) Data not availablenMe.g., SPR

Experimental Protocols

Specific experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not detailed in the available search results. The following represents a generalized workflow that could be adapted for the study of this and similar natural products.

General Workflow for Natural Product Characterization

G cluster_0 Isolation & Purification cluster_1 Structural Elucidation cluster_2 Biological Evaluation A Plant Material Collection B Extraction A->B C Chromatographic Separation (e.g., Column, HPLC) B->C D Pure Compound C->D E Spectroscopic Analysis (NMR, MS, IR, UV-Vis) D->E G In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) D->G F Structure Confirmation E->F H In Vivo Studies (e.g., Animal Models) G->H I Data Analysis H->I G Compound Compound Receptor Receptor Compound->Receptor Kinase_A Kinase_A Receptor->Kinase_A Activation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

References

In-Depth Technical Guide on the Core Mechanism of Action: 21,23-Dihydro-23-hydroxy-21-oxozapoterin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of the current scientific literature and databases has revealed no available information on the specific compound "21,23-Dihydro-23-hydroxy-21-oxozapoterin."

Therefore, it is not possible to provide an in-depth technical guide, including its mechanism of action, quantitative data, experimental protocols, and signaling pathways as requested. The compound does not appear in published chemical or biological research databases.

However, to provide context, this report will briefly touch upon related compounds, "zapoterin" and "zapotin," which are derived from the same natural source, Casimiroa edulis, commonly known as the white sapote. It is plausible that "this compound" is a derivative or metabolite of these more well-documented compounds.

Contextual Background: Compounds from Casimiroa edulis

Casimiroa edulis is a plant known to produce a variety of bioactive compounds, including flavonoids, alkaloids, and limonoids. Research on extracts from this plant has indicated several potential therapeutic effects.[1]

  • Zapotin (B192691): A significant amount of research has focused on zapotin, a polymethoxyflavone found in C. edulis. Studies have suggested that zapotin possesses a range of biological activities, including:

    • Antioxidant properties[1]

    • Anti-inflammatory effects[1]

    • Antitumor and chemopreventive potential[1][2]

  • Zapoterin (B197855): "Zapoterin" is described as a limonoid, a class of highly oxygenated triterpenoid (B12794562) derivatives.[3] While mentioned as a constituent of Casimiroa species, detailed studies on its specific biological activities and mechanism of action are less common compared to zapotin.

Postulated Structure and Class of this compound

Based on its nomenclature, "this compound" is likely a structural derivative of zapoterin. The name implies specific chemical modifications to the parent zapoterin structure, namely the addition of a hydroxyl group and the conversion of another group to a ketone, along with the saturation of a double bond. Without experimental data, its biological activity and mechanism of action remain entirely speculative.

Conclusion

At present, "this compound" is not a compound with a characterized mechanism of action in the public scientific domain. The core requirements of this technical guide—quantitative data, experimental protocols, and signaling pathway diagrams—cannot be fulfilled due to the absence of any research on this specific molecule.

For researchers, scientists, and drug development professionals interested in this area, the initial steps would involve the isolation or synthesis of "this compound," followed by in vitro and in vivo studies to determine its biological effects and subsequently elucidate its mechanism of action. Future research could explore if this compound shares any of the anti-inflammatory or antitumor properties of other phytochemicals found in Casimiroa edulis.

References

An In-depth Technical Guide on the Natural Source and Isolation of 21,23-Dihydro-23-hydroxy-21-oxozapoterin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the natural source and isolation of the tetranortriterpenoid, 21,23-Dihydro-23-hydroxy-21-oxozapoterin. This document details the botanical origin of the compound, outlines the experimental procedures for its extraction and purification, presents relevant quantitative data, and discusses the biological activities of related compounds. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source

Contrary to what its name might suggest, this compound is not derived from Casimiroa edulis, the common source of zapoterin. Instead, this compound has been identified and isolated from the aerial parts of Clausena excavata Burm. f. (Rutaceae).[1] Clausena excavata is a medicinal plant found in Southeast Asia and is a rich source of various secondary metabolites, including coumarins, carbazole (B46965) alkaloids, and other tetranortriterpenoids.[2][3][4]

Co-isolated Tetranortriterpenoids

During the isolation of this compound from Clausena excavata, several other novel tetranortriterpenoids with a 3,4-seco skeleton were also identified. These include:

  • (11β)-21,23-dihydro-11,21-dihydroxy-23-oxoobacunone (also referred to as 21,23-dihydro-21-hydroxy-23-oxozapoterin)

  • (1α,11β)-1,2,21,23-tetrahydro-1,11,23-trihydroxy-21-oxoobacunone (also referred to as 21,23-dihydro-23-hydroxy-21-oxoclausenarin)

  • (1α,11β)-23-ethoxy-1,2,21,23-tetrahydro-1,11-dihydroxy-21-oxoobacunone (also referred to as 23-ethoxy-21,23-dihydro-21-oxoclausenarin)

  • (11β)-1,2,21,23-tetrahydro-11,23-dihydroxy-21-oxoobacunoic acid

The structures of these compounds were elucidated through extensive spectroscopic studies.[1]

Experimental Protocols: Isolation and Purification

The following is a generalized experimental protocol for the isolation of this compound and its co-occurring tetranortriterpenoids from the aerial parts of Clausena excavata. This protocol is based on typical phytochemical isolation procedures for this class of compounds.

1. Plant Material Collection and Preparation:

  • The aerial parts (leaves and stems) of Clausena excavata are collected and authenticated.

  • The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

  • The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically ethanol (B145695) or methanol (B129727), at room temperature. Maceration or Soxhlet extraction methods can be employed.

  • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity. The tetranortriterpenoids are expected to be present in the less polar fractions like chloroform and ethyl acetate.

4. Chromatographic Purification:

  • The fractions containing the target compounds are subjected to multiple steps of column chromatography for purification.

    • Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Sephadex LH-20 Column Chromatography: Fractions rich in the target compounds are further purified on a Sephadex LH-20 column using a solvent system like methanol or a mixture of dichloromethane (B109758) and methanol to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC on a C18 reversed-phase column with a mobile phase typically consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

5. Structure Elucidation:

  • The structures of the purified compounds are determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the chemical structure and stereochemistry of the molecule.

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Quantitative Data

The following table summarizes the key information regarding the isolated tetranortriterpenoids from Clausena excavata. Please note that specific yield data from the original source is not publicly available.

Compound NameAlternative NameMolecular FormulaNatural SourcePlant Part
(11β)-21,23-Dihydro-11,23-dihydroxy-21-oxoobacunoneThis compound C₂₆H₃₂O₁₀Clausena excavata Burm. f.Aerial Parts
(11β)-21,23-dihydro-11,21-dihydroxy-23-oxoobacunone21,23-dihydro-21-hydroxy-23-oxozapoterinC₂₆H₃₂O₁₀Clausena excavata Burm. f.Aerial Parts
(1α,11β)-1,2,21,23-tetrahydro-1,11,23-trihydroxy-21-oxoobacunone21,23-dihydro-23-hydroxy-21-oxoclausenarinC₂₆H₃₄O₁₁Clausena excavata Burm. f.Aerial Parts
(1α,11β)-23-ethoxy-1,2,21,23-tetrahydro-1,11-dihydroxy-21-oxoobacunone23-ethoxy-21,23-dihydro-21-oxoclausenarinC₂₈H₃₈O₁₁Clausena excavata Burm. f.Aerial Parts
(11β)-1,2,21,23-tetrahydro-11,23-dihydroxy-21-oxoobacunoic acidC₂₆H₃₄O₁₁Clausena excavata Burm. f.Aerial Parts

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Clausena excavata.

Isolation_Workflow PlantMaterial Aerial Parts of Clausena excavata DryingGrinding Drying and Grinding PlantMaterial->DryingGrinding Extraction Solvent Extraction (e.g., Ethanol) DryingGrinding->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Solvent Partitioning CrudeExtract->Fractionation Fractions Hexane, Chloroform, Ethyl Acetate, n-Butanol Fractions Fractionation->Fractions ColumnChromatography Silica Gel Column Chromatography Fractions->ColumnChromatography (Chloroform/Ethyl Acetate Fractions) PurifiedFractions Partially Purified Fractions ColumnChromatography->PurifiedFractions Sephadex Sephadex LH-20 Chromatography PurifiedFractions->Sephadex FurtherPurified Further Purified Fractions Sephadex->FurtherPurified HPLC Preparative HPLC FurtherPurified->HPLC TargetCompound This compound & Co-isolated Tetranortriterpenoids HPLC->TargetCompound

Caption: General workflow for the isolation of tetranortriterpenoids from Clausena excavata.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and associated signaling pathways of this compound. However, various extracts and other compounds isolated from Clausena excavata have demonstrated a broad range of biological activities, including cytotoxic effects against several cancer cell lines.[3][5] For instance, other tetranortriterpenoids and carbazole alkaloids from this plant have been reported to exhibit cytotoxicity against human cancer cell lines such as HL-60 (promyelocytic leukemia), MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer).[5]

The cytotoxic mechanisms of tetranortriterpenoids are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase II. Further research is warranted to investigate the specific bioactivities of this compound and its potential mechanisms of action.

Conclusion

This compound is a naturally occurring tetranortriterpenoid isolated from the aerial parts of Clausena excavata. Its isolation involves a multi-step process of extraction, fractionation, and chromatographic purification. While specific biological activity data for this compound is limited, the diverse pharmacological profile of other constituents from Clausena excavata suggests that it may possess interesting therapeutic properties. This guide provides a foundational resource for researchers interested in the further investigation and potential development of this natural product.

References

Potential Therapeutic Targets of 21,23-Dihydro-23-hydroxy-21-oxozapoterin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain scarce to no information on the specific compound "21,23-Dihydro-23-hydroxy-21-oxozapoterin." This technical guide, therefore, extrapolates potential therapeutic targets and mechanisms of action from data on the closely related and well-studied polymethoxyflavone, zapotin (B192691) . Zapotin shares a core structural similarity and is isolated from plants of the same genus, Casimiroa. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for investigating the potential therapeutic applications of this compound.

Executive Summary

Zapotin, a polymethoxyflavone found in Casimiroa edulis, has demonstrated a range of biological activities, with its anticancer properties being the most extensively studied.[1][2][3] It exerts its effects through the modulation of key signaling pathways implicated in cancer cell proliferation, survival, metastasis, and metabolism.[4][5][6] This guide summarizes the known molecular targets of zapotin, details the experimental protocols used to elucidate these mechanisms, and presents this information in a structured format to aid researchers in drug development. The primary focus is on the potential of zapotin and its derivatives, such as the novel compound this compound, as therapeutic agents.

Core Therapeutic Area: Oncology

The predominant therapeutic potential of zapotin and, by extension, its derivatives, lies in oncology. Zapotin has shown efficacy against various cancer cell lines, including breast, colon, gastric, and prostate cancer, as well as leukemia.[1][2][4][5][7] Its anticancer activity stems from its ability to interfere with multiple facets of cancer progression, from initiation to metastasis.

Identified Molecular Targets and Signaling Pathways

Zapotin's anticancer effects are attributed to its interaction with several key signaling pathways that are often dysregulated in cancer.

  • Protein Kinase C Epsilon (PKCε) Pathway: Zapotin has been shown to target and modulate the activity of PKCε, a protein kinase implicated in promoting chemoresistance and reprogramming cancer cell metabolism.[4][6][8] By interacting with PKCε, zapotin can disrupt downstream signaling cascades that are crucial for cancer cell survival and proliferation.[4]

  • mTOR/PI3K/AKT Signaling Pathway: A critical pathway that governs cell growth, proliferation, and survival, the mTOR/PI3K/AKT pathway is a frequent target in cancer therapy. Studies have demonstrated that zapotin can significantly block this signaling cascade in human gastric carcinoma cells, leading to reduced cell proliferation and induction of apoptosis.[5]

  • Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) Signaling: Zapotin has been found to attenuate the signaling of HIF-1α and VEGF, two key players in promoting a hypoxic microenvironment and angiogenesis, which are essential for tumor growth and metastasis.[4][9]

Cellular Effects

The modulation of the aforementioned signaling pathways by zapotin results in a variety of anticancer cellular effects:

  • Induction of Apoptosis: Zapotin treatment leads to programmed cell death in cancer cells.[6][7] This is achieved through the modulation of apoptotic proteins, such as a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1]

  • Inhibition of Cell Proliferation and Cell Cycle Arrest: Zapotin effectively suppresses the proliferation of cancer cells and can cause cell cycle arrest, primarily in the G2-M phase.[1][2]

  • Suppression of Cell Migration and Invasion: By targeting pathways involved in cell motility and invasion, zapotin can reduce the migratory and invasive potential of cancer cells, which is crucial for preventing metastasis.[5]

  • Modulation of Autophagy: Zapotin has been observed to influence the process of autophagy, a cellular self-degradation process that can either promote or inhibit cancer cell survival depending on the context. Zapotin's effect on autophagy appears to be linked to its pro-apoptotic activity.[6][8]

  • Inhibition of Angiogenesis: By downregulating VEGF, zapotin can inhibit the formation of new blood vessels that tumors need to grow and spread.[4]

Quantitative Data on Biological Activity

The following table summarizes the reported IC50 values for zapotin against various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

Cell LineCancer TypeIC50 Value (µg/mL)Reference
LNCaPProstate Cancer2.4 ± 0.2[1]
DU-145Prostate Cancer3.3 ± 0.2[1]
Lung AdenocarcinomaLung Cancer3.6 ± 0.2[1]
VERO (healthy cells)Normal Kidney Cells17.9 ± 1.6[1]
HT-29Colon Cancer~0.094 (2.74 x 10⁻⁷ M)[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the biological activity of zapotin. These protocols can serve as a foundation for the investigation of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of the compound on cancer cells.

  • Methodology:

    • Cancer cells (e.g., SNU-1 gastric cancer cells) and normal control cells (e.g., GES-1) are seeded in 96-well plates.

    • After cell attachment, they are treated with various concentrations of the test compound (e.g., zapotin) for a specified period (e.g., 24-48 hours).

    • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[5]

Apoptosis Detection
  • DAPI Staining:

    • Objective: To visualize morphological changes associated with apoptosis, such as nuclear condensation and fragmentation.

    • Methodology:

      • Cells are treated with the test compound.

      • After treatment, cells are fixed and stained with DAPI (4′,6-diamidino-2-phenylindole), a fluorescent stain that binds strongly to A-T rich regions in DNA.

      • The stained cells are observed under a fluorescence microscope. Apoptotic cells exhibit condensed and fragmented nuclei.[5]

  • Annexin V/Propidium Iodide (PI) Staining:

    • Objective: To quantify the percentage of apoptotic and necrotic cells.

    • Methodology:

      • Cells are treated with the test compound.

      • Cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (a fluorescent dye that stains the DNA of cells with a compromised membrane, i.e., necrotic or late apoptotic cells).

      • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Cell Migration and Invasion Assay (Transwell Assay)
  • Objective: To assess the effect of the compound on cancer cell migration and invasion.

  • Methodology:

    • Transwell inserts with a porous membrane are used. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

    • Cancer cells, pre-treated with the test compound, are seeded in the upper chamber of the insert in a serum-free medium.

    • The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

    • After incubation, non-migrated/non-invaded cells on the upper surface of the membrane are removed.

    • The cells that have migrated/invaded to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.[5]

Western Blotting
  • Objective: To analyze the expression levels of specific proteins involved in signaling pathways.

  • Methodology:

    • Cells are treated with the test compound.

    • Total protein is extracted from the cells and the protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., mTOR, PI3K, AKT, Bcl-2, Bax).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP - horseradish peroxidase).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression level.[5]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

zapotin_signaling_pathways cluster_extracellular cluster_intracellular Zapotin Zapotin / this compound PKCe PKCε Zapotin->PKCe Inhibits PI3K PI3K Zapotin->PI3K Inhibits Bcl2 Bcl-2 Zapotin->Bcl2 Downregulates Bax Bax Zapotin->Bax Upregulates HIF1a HIF-1α PKCe->HIF1a Activates Migration Migration / Invasion PKCe->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Proposed signaling pathways modulated by zapotin.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Analysis cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cancer Cell Culture (e.g., Breast, Colon, Gastric) compound_treatment Treatment with Zapotin Derivative cell_culture->compound_treatment cell_viability Cell Viability Assay (MTT) compound_treatment->cell_viability apoptosis_assay Apoptosis Assays (DAPI, Annexin V/PI) compound_treatment->apoptosis_assay migration_assay Migration/Invasion Assay (Transwell) compound_treatment->migration_assay protein_analysis Protein Expression Analysis (Western Blot) compound_treatment->protein_analysis ic50 IC50 Calculation cell_viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis_assay->apoptosis_quant migration_quant Quantification of Migration migration_assay->migration_quant protein_quant Protein Level Quantification protein_analysis->protein_quant conclusion Identification of Therapeutic Targets & MOA ic50->conclusion apoptosis_quant->conclusion migration_quant->conclusion protein_quant->conclusion

Caption: General workflow for in vitro evaluation.

Future Directions

Given the promising anticancer activities of zapotin, further investigation into its derivatives, including this compound, is warranted. Future research should focus on:

  • Synthesis and Characterization: Chemical synthesis and full characterization of this compound to confirm its structure and purity.

  • In Vitro Screening: Comprehensive in vitro screening against a panel of cancer cell lines to determine its cytotoxic profile and compare its potency to zapotin.

  • Mechanism of Action Studies: Detailed investigation of its effects on the signaling pathways identified for zapotin to understand if the structural modifications alter its mechanism of action.

  • In Vivo Studies: Preclinical in vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety profile of the novel compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related derivatives to establish a clear SAR, which can guide the design of more potent and selective analogs.

By following a structured research plan based on the knowledge of related compounds, the therapeutic potential of this compound can be systematically explored.

References

An In-depth Review of 21,23-Dihydro-23-hydroxy-21-oxozapoterin: Isolation, Characterization, and Future Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

21,23-Dihydro-23-hydroxy-21-oxozapoterin is a naturally occurring tetranortriterpenoid, a class of structurally complex and biologically interesting secondary metabolites.[1] This compound was first isolated from Clausena excavata Burm. f. (Rutaceae), a plant with a history of use in traditional medicine across Southeast Asia.[1][2][3] The chemical structure of this compound is characterized by a 3,4-seco skeleton, and its systematic name is (11β)-21,23-dihydro-11,23-dihydroxy-21-oxoobacunone.[4] Despite its discovery, the biological activities and potential therapeutic applications of this specific tetranortriterpenoid remain largely unexplored in publicly available scientific literature. This technical guide provides a comprehensive review of the currently available information on this compound, with a focus on its isolation, structural elucidation, and physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, characterization, and potential future formulation development.

PropertyValueReference(s)
Chemical Formula C₂₆H₃₀O₁₀[1]
CAS Number 426266-88-8[1]
Molecular Weight 502.51 g/mol
Appearance Not reported in detail, but isolated as part of a series of amorphous powders or colorless gums.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone, etc.[1]
Chemical Class Tetranortriterpenoid (3,4-seco skeleton)[1][4]
Systematic Name (11β)-21,23-dihydro-11,23-dihydroxy-21-oxoobacunone[4]

Experimental Protocols

Isolation and Purification

The isolation of this compound was reported as part of a broader phytochemical investigation of the aerial parts of Clausena excavata. The general workflow for the isolation of this and other tetranortriterpenoids from the plant material is outlined below.

Plant Material Collection and Preparation: The aerial parts of Clausena excavata were collected, air-dried, and then pulverized into a coarse powder.

Extraction: The powdered plant material was extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

Solvent Partitioning: The crude ethanol extract was suspended in water and sequentially partitioned with petroleum ether and ethyl acetate. The ethyl acetate fraction, containing compounds of medium polarity including tetranortriterpenoids, was collected and concentrated.

Chromatographic Separation: The ethyl acetate extract was subjected to multiple steps of column chromatography to separate the complex mixture of compounds. A combination of silica (B1680970) gel and Sephadex LH-20 was utilized for the chromatographic separations.

  • Silica Gel Column Chromatography: The extract was initially fractionated on a silica gel column using a gradient elution system, typically starting with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increasing the polarity with ethyl acetate and/or methanol (B129727). Fractions were collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions enriched with the compounds of interest were further purified using a Sephadex LH-20 column, with methanol typically used as the eluent, to remove smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the isolated compounds was often achieved using preparative HPLC, which provides high resolution and yields pure compounds.

The following diagram illustrates the general experimental workflow for the isolation of this compound.

experimental_workflow plant_material Aerial Parts of Clausena excavata (Air-dried and Powdered) extraction Extraction with 95% Ethanol at Room Temperature plant_material->extraction concentration1 Concentration under Reduced Pressure extraction->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract partitioning Solvent Partitioning (Petroleum Ether and Ethyl Acetate) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction concentration2 Concentration ea_fraction->concentration2 silica_gel Silica Gel Column Chromatography (Gradient Elution) concentration2->silica_gel sephadex Sephadex LH-20 Column Chromatography (Methanol) silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound This compound prep_hplc->pure_compound

Isolation workflow for this compound.
Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis. The following techniques were instrumental in its characterization:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the exact molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Ultraviolet (UV) Spectroscopy: UV spectroscopy provided information about the chromophores present in the molecule.

The detailed spectroscopic data from these analyses allowed for the unambiguous assignment of the structure of this compound.

Biological Activity and Signaling Pathways: An Unexplored Frontier

A thorough review of the current scientific literature reveals a significant gap in our understanding of the biological activity of this compound. To date, there are no published studies detailing its specific pharmacological effects, such as cytotoxic, anti-inflammatory, or antimicrobial activities. Consequently, no quantitative data, such as IC₅₀ or EC₅₀ values, are available for this compound.

While other compounds isolated from Clausena excavata, including other tetranortriterpenoids, have demonstrated a range of biological activities such as anticancer and anti-inflammatory effects, these findings cannot be directly extrapolated to this compound without specific experimental validation.[4][5]

Given the lack of biological activity data, there is currently no information on the potential mechanisms of action or any signaling pathways that may be modulated by this compound. The diagram below illustrates the current void in our knowledge regarding the biological interactions of this compound.

signaling_pathway compound 21,23-Dihydro-23-hydroxy- 21-oxozapoterin cellular_target Cellular Target(s) (Unknown) compound->cellular_target ? signaling_pathway Signaling Pathway(s) (Unknown) cellular_target->signaling_pathway ? biological_effect Biological Effect(s) (Unknown) signaling_pathway->biological_effect ?

Current understanding of the biological interactions of the compound.

Future Perspectives and Conclusion

This compound represents a structurally unique natural product with untapped potential. The lack of biological data presents a clear opportunity for future research. Key areas for investigation include:

  • Broad-Spectrum Biological Screening: The compound should be screened against a wide range of biological targets, including various cancer cell lines, inflammatory markers, and microbial strains, to identify any potential therapeutic activities.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and identifying the specific cellular and molecular targets.

  • Total Synthesis: The development of a total synthesis route for this compound would be highly valuable. This would not only confirm its structure but also enable the synthesis of analogues for structure-activity relationship (SAR) studies, potentially leading to the development of more potent and selective compounds.

References

Unveiling 21,23-Dihydro-23-hydroxy-21-oxozapoterin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "21,23-Dihydro-23-hydroxy-21-oxozapoterin" is not a well-documented substance in publicly available scientific literature. This guide, therefore, presents a comprehensive overview based on the known parent compound, zapoterin (B197855), and plausible chemical derivatization. The information regarding the specified derivative, including its synthesis and biological activity, is hypothetical and intended to serve as a prospective resource for researchers in the fields of natural product chemistry and drug discovery.

Introduction to Zapoterin: The Parent Compound

Zapoterin is a naturally occurring limonoid, a class of highly oxygenated triterpenoid (B12794562) compounds. It has been isolated from various plant species, most notably from the seeds of Casimiroa edulis, a plant native to Mexico and Central America. Chemically, it is also referred to as 11β-Hydroxyobacunone. Limonoids are known for their diverse and potent biological activities, making them attractive scaffolds for drug development.

Table 1: Physicochemical Properties of Zapoterin

PropertyValueSource
Molecular Formula C₂₆H₃₀O₈PubChem
Molecular Weight 470.5 g/mol PubChem
CAS Number 35796-71-5Pharmaffiliates[1]
Appearance Crystalline solidN/A
Solubility Soluble in organic solvents like chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone.ChemFaces[1]

The Emergence of a Novel Derivative: this compound

While not yet described in peer-reviewed literature, the name "this compound" suggests a specific chemical modification of the parent zapoterin structure. Based on the standard nomenclature of organic chemistry, these modifications would involve:

  • Dihydro: The reduction of a double bond between carbons 21 and 22 or 22 and 23.

  • Hydroxy: The addition of a hydroxyl (-OH) group at position 23.

  • Oxo: The introduction of a ketone (C=O) group at position 21.

These modifications would significantly alter the electronic and steric properties of the zapoterin molecule, potentially leading to novel biological activities.

Hypothetical Synthesis and Experimental Protocols

The synthesis of this compound from zapoterin would likely involve a multi-step process. Below is a proposed synthetic workflow.

G cluster_0 Hypothetical Synthesis of this compound Zapoterin Zapoterin (Starting Material) Intermediate1 Protection of Reactive Groups Zapoterin->Intermediate1 e.g., Silyl (B83357) ethers Intermediate2 Selective Reduction (Dihydro) Intermediate1->Intermediate2 e.g., Catalytic Hydrogenation Intermediate3 Hydroxylation at C23 Intermediate2->Intermediate3 e.g., OsO4 or hydroboration-oxidation Intermediate4 Oxidation at C21 Intermediate3->Intermediate4 e.g., PCC or Swern oxidation FinalProduct Deprotection & Purification (this compound) Intermediate4->FinalProduct e.g., TBAF

Caption: A plausible synthetic pathway for this compound.

Detailed Methodologies

Step 1: Protection of Reactive Groups

  • Protocol: To prevent unwanted side reactions, reactive hydroxyl and ketone groups on the zapoterin scaffold, other than those at positions 21 and 23, would first need to be protected. This could be achieved using standard protecting groups such as silyl ethers (e.g., TBDMSCl) for hydroxyls and acetals for ketones. The reaction would be carried out in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) in the presence of a base like imidazole.

Step 2: Selective Reduction (Dihydrogenation)

  • Protocol: The protected zapoterin would then undergo selective reduction of a specific double bond. If the target is a C=C bond, catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere would be a suitable method. The choice of solvent (e.g., ethanol, ethyl acetate) and reaction conditions (pressure, temperature) would be critical for selectivity.

Step 3: Hydroxylation at C23

  • Protocol: Following reduction, a hydroxyl group could be introduced at the C23 position. If a double bond was present at C22-C23, dihydroxylation using osmium tetroxide (OsO₄) followed by reductive workup, or hydroboration-oxidation for anti-Markovnikov addition, could be employed.

Step 4: Oxidation at C21

  • Protocol: With the C23 hydroxyl in place, the hydroxyl group at C21 (if present after the reduction step) would be selectively oxidized to a ketone. Reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol would be appropriate for this transformation, offering mild conditions that are less likely to affect other parts of the molecule.

Step 5: Deprotection and Purification

  • Protocol: The final step would involve the removal of all protecting groups. For silyl ethers, a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) would be effective. The crude product would then be purified using chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC) to yield the pure this compound.

Potential Biological Activities and Signaling Pathways

Limonoids are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and insecticidal properties. The structural modifications in this compound could modulate these activities or introduce new ones.

Table 2: Known Biological Activities of Related Limonoids

Biological ActivityDescriptionReference
Anti-inflammatory Inhibition of pro-inflammatory cytokines and enzymes.N/A
Anticancer Induction of apoptosis and inhibition of tumor cell proliferation.N/A
Insecticidal Antifeedant and growth-regulating effects on various insect species.N/A
Antiviral Inhibition of viral replication.N/A

One of the key signaling pathways often modulated by natural products with anticancer properties is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

G cluster_1 Potential Modulation of PI3K/Akt/mTOR Pathway Zapoterin_Derivative This compound PI3K PI3K Zapoterin_Derivative->PI3K Inhibition (?) Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotion

Caption: Hypothetical modulation of the PI3K/Akt/mTOR signaling pathway.

Future Directions and Conclusion

The exploration of novel derivatives of complex natural products like zapoterin is a promising avenue for the discovery of new therapeutic agents. While this compound remains a hypothetical compound, the synthetic strategies and potential biological activities outlined in this guide provide a framework for future research.

Researchers are encouraged to pursue the synthesis and biological evaluation of this and other zapoterin derivatives. Such studies will not only expand our understanding of the structure-activity relationships of limonoids but may also lead to the development of potent new drugs for a variety of diseases. The detailed experimental protocols provided herein offer a starting point for the chemical synthesis, and the predicted biological activities suggest initial screens for pharmacological evaluation. The journey to validate the potential of this compound begins with its synthesis and characterization, a challenge that awaits enterprising medicinal chemists and pharmacologists.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 21,23-Dihydro-23-hydroxy-21-oxozapoterin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: Feasibility and Proposed Strategy for the Synthesis of 21,23-Dihydro-23-hydroxy-21-oxozapoterin

Introduction

This document addresses the synthesis of the complex natural product derivative, "this compound." Following a comprehensive review of the current scientific literature, it has been determined that a specific, experimentally validated synthesis for this molecule has not been reported to date. Furthermore, the total synthesis of its parent compound, zapoterin (B197855), also appears to be an unresolved challenge in synthetic organic chemistry.

Zapoterin is classified as a limonoid, a class of highly oxygenated and structurally complex tetranortriterpenoids.[1][2] The total synthesis of such intricate natural products represents a significant undertaking, often requiring the development of novel synthetic methodologies and strategies.[3][4][5]

Given the absence of established protocols, this document provides a conceptual framework for the synthesis of "this compound" based on established principles of retrosynthetic analysis. This theoretical approach is intended to serve as a guide for researchers contemplating the synthesis of this or structurally related molecules.

Conceptual Retrosynthetic Analysis

A plausible retrosynthetic strategy for "this compound" would likely involve the late-stage modification of a fully assembled zapoterin core. The key disconnections would focus on simplifying the complex polycyclic system into more manageable and potentially commercially available starting materials.

Diagram of Conceptual Retrosynthetic Workflow:

G target This compound zapoterin_analog Functionalized Zapoterin Core target->zapoterin_analog Late-stage functionalization zapoterin Zapoterin (Hypothetical Intermediate) zapoterin_analog->zapoterin Functional group interconversion polycyclic_core Advanced Polycyclic Intermediate zapoterin->polycyclic_core Key bond disconnections (e.g., Diels-Alder, aldol (B89426) reactions) building_blocks Key Building Blocks (e.g., furan (B31954) derivatives, functionalized cyclohexenones) polycyclic_core->building_blocks Simplification to key fragments starting_materials Commercially Available Starting Materials building_blocks->starting_materials Synthesis from simple precursors G start Feasibility Study & Retrosynthetic Analysis synthesis_fragments Synthesis of Key Fragments start->synthesis_fragments coupling Fragment Coupling & Core Assembly synthesis_fragments->coupling elaboration Functional Group Elaboration coupling->elaboration final_modification Late-Stage Modifications elaboration->final_modification purification Purification & Characterization final_modification->purification end Target Molecule Obtained purification->end

References

Application Notes and Protocols for the Derivatization of 21,23-Dihydro-23-hydroxy-21-oxozapoterin for Enhanced Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

21,23-Dihydro-23-hydroxy-21-oxozapoterin is a complex oxygenated triterpenoid (B12794562) of interest in pharmaceutical and natural product research. Its structure, featuring multiple hydroxyl and a ketone functional group, presents analytical challenges due to its polarity and potential for low volatility and poor ionization efficiency. Chemical derivatization is a crucial strategy to improve its analytical characteristics for chromatographic and mass spectrometric analysis.

This document provides detailed application notes and protocols for the derivatization of this compound to enhance its detection and quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These protocols are designed to be adaptable for various research and drug development applications.

Chemical Profile of this compound

PropertyValue
Molecular Formula C₂₆H₃₀O₁₀[1]
Molecular Weight 502.516 g/mol [1]
CAS Number 426266-88-8[1]
Key Functional Groups Hydroxyl (-OH), Ketone (C=O)

Derivatization for GC-MS Analysis

For GC-MS analysis, increasing the volatility and thermal stability of the analyte is paramount. Silylation is a widely used and effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups.[2]

Protocol 1: Silylation using BSTFA with TMCS

This protocol is adapted from established methods for the derivatization of pentacyclic triterpenes and is suitable for converting the hydroxyl groups of this compound to their trimethylsilyl (B98337) (TMS) ethers.[3]

Objective: To improve volatility and thermal stability for GC-MS analysis.

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) (GC grade)

  • Nitrogen gas (high purity)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of the dried sample or standard into a 2 mL reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA and 20 µL of TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate to a final concentration suitable for your GC-MS system (e.g., 1 mL).

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS.

Expected Outcome: The hydroxyl groups will be converted to TMS ethers, increasing the volatility and producing characteristic mass spectra.

Derivatization for HPLC Analysis

Derivatization for HPLC aims to enhance detection by introducing chromophoric or fluorophoric tags, or to improve ionization efficiency for LC-MS.[4]

Protocol 2: UV-Labeling with p-Nitrobenzoyl Chloride

This protocol introduces a strong chromophore to the hydroxyl groups, significantly enhancing UV detection.

Objective: To improve UV detectability for HPLC analysis.

Materials:

  • This compound standard or sample extract

  • p-Nitrobenzoyl chloride

  • Pyridine (anhydrous)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • HPLC-UV system

Procedure:

  • Sample Preparation: Dissolve 1 mg of the sample in 200 µL of anhydrous pyridine in a reaction vial.

  • Reagent Preparation: Prepare a 10 mg/mL solution of p-nitrobenzoyl chloride in anhydrous acetonitrile.

  • Derivatization: Add 100 µL of the p-nitrobenzoyl chloride solution to the sample vial.

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Quenching: Add 100 µL of methanol to quench the excess reagent.

  • Dilution: Evaporate the solvent under nitrogen and reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.

  • Analysis: Inject the derivatized sample into the HPLC-UV system.

Protocol 3: Fluorescent Labeling with Dansyl Chloride

This protocol attaches a fluorescent tag to the hydroxyl groups, enabling highly sensitive fluorescence detection. Dansyl chloride is a common reagent for derivatizing hydroxyl groups to introduce a fluorophore.[4][5]

Objective: To enhance detection sensitivity via fluorescence for HPLC analysis.

Materials:

  • This compound standard or sample extract

  • Dansyl chloride

  • Acetone (anhydrous)

  • Sodium bicarbonate buffer (0.1 M, pH 10)

  • Acetonitrile (HPLC grade)

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Dissolve 1 mg of the sample in 500 µL of acetone.

  • Reagent Preparation: Prepare a 5 mg/mL solution of dansyl chloride in acetone.

  • Derivatization: Add 500 µL of the sodium bicarbonate buffer to the sample solution, followed by 500 µL of the dansyl chloride solution.

  • Reaction: Vortex the mixture and let it react in the dark at room temperature for 1 hour.

  • Quenching: Add 100 µL of a 2% methylamine (B109427) solution to quench the reaction.

  • Extraction: Extract the derivatized product with a suitable organic solvent (e.g., ethyl acetate), evaporate to dryness, and reconstitute in the mobile phase.

  • Analysis: Inject the sample into the HPLC-FLD system (Excitation: ~335 nm, Emission: ~520 nm).

Summary of Derivatization Methods

Analytical MethodDerivatization TechniqueReagentsKey Advantages
GC-MS SilylationBSTFA, TMCS, PyridineIncreased volatility, Improved thermal stability, Characteristic mass spectra
HPLC-UV UV-Labelingp-Nitrobenzoyl Chloride, PyridineEnhanced UV absorption, Improved sensitivity for UV detection
HPLC-FLD Fluorescent LabelingDansyl Chloride, Acetone, Bicarbonate BufferHighly sensitive fluorescence detection, Low detection limits

Visualizing the Workflow

The following diagrams illustrate the derivatization workflows for both GC-MS and HPLC analysis.

GCMS_Derivatization_Workflow start Start: 21,23-Dihydro-23-hydroxy- 21-oxozapoterin Sample dissolve Dissolve in Pyridine start->dissolve add_reagents Add BSTFA + TMCS dissolve->add_reagents react Heat at 70°C for 60 min add_reagents->react cool_dilute Cool and Dilute with Ethyl Acetate react->cool_dilute analyze Inject into GC-MS cool_dilute->analyze

Caption: Workflow for silylation derivatization for GC-MS analysis.

HPLC_Derivatization_Workflow cluster_uv UV-Labeling cluster_fld Fluorescent Labeling start_uv Start Sample dissolve_uv Dissolve in Pyridine start_uv->dissolve_uv add_reagent_uv Add p-Nitrobenzoyl Chloride dissolve_uv->add_reagent_uv react_uv Heat at 60°C for 30 min add_reagent_uv->react_uv quench_uv Quench with Methanol react_uv->quench_uv reconstitute_uv Reconstitute in Mobile Phase quench_uv->reconstitute_uv analyze_uv Inject into HPLC-UV reconstitute_uv->analyze_uv start_fld Start Sample dissolve_fld Dissolve in Acetone start_fld->dissolve_fld add_reagent_fld Add Dansyl Chloride & Buffer dissolve_fld->add_reagent_fld react_fld React at RT for 1 hr (dark) add_reagent_fld->react_fld quench_fld Quench with Methylamine react_fld->quench_fld extract_fld Extract and Reconstitute quench_fld->extract_fld analyze_fld Inject into HPLC-FLD extract_fld->analyze_fld

Caption: Workflows for HPLC derivatization for UV and fluorescence detection.

References

Unveiling the Potential of 21,23-Dihydro-23-hydroxy-21-oxozapoterin as a Chemical Probe in Inflammation and Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

21,23-Dihydro-23-hydroxy-21-oxozapoterin is a novel synthetic derivative of the naturally occurring limonoid, zapoterin (B197855) (also known as 11β-Hydroxyobacunone). While research on this specific analog is in its nascent stages, the parent compound and related limonoids have demonstrated significant biological activities, including anti-inflammatory and cytotoxic effects.[1][2] This document provides a hypothetical framework for the application of this compound as a chemical probe to investigate cellular signaling pathways implicated in inflammation and cancer.

Background

Limonoids, a class of tetranortriterpenoids found predominantly in citrus and Meliaceae family plants, are recognized for their diverse pharmacological properties.[1] Studies on various limonoids have revealed their potential to modulate key signaling cascades, such as the PI3K/AKT/NF-κB and MAPK pathways, which are often dysregulated in inflammatory diseases and various cancers.[2][3] The structural modifications in this compound are designed to enhance its specificity and potency as a modulator of these pathways, making it a valuable tool for target identification and validation.

Hypothetical Mechanism of Action

Based on the activities of related limonoids, it is postulated that this compound may exert its biological effects through the inhibition of pro-inflammatory and pro-survival signaling pathways. Specifically, it is hypothesized to target key kinases within the PI3K/Akt and p38 MAPK pathways, leading to the downregulation of inflammatory mediators and induction of apoptosis in cancer cells.

Potential Applications as a Chemical Probe

  • Investigation of Inflammatory Signaling: Elucidate the role of specific kinases in the PI3K/Akt/NF-κB and MAPK pathways in inflammatory responses.

  • Target Validation in Oncology: Probe the druggability of specific signaling nodes in cancer cell proliferation and survival.

  • High-Throughput Screening: Serve as a reference compound in screens for novel anti-inflammatory and anticancer agents.

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound based on typical values observed for bioactive limonoids.

Table 1: In Vitro Cytotoxicity Data

Cell LineCancer TypeIC50 (µM)
RAW 264.7Murine Macrophage> 50
MCF-7Human Breast Cancer15.2
A549Human Lung Cancer22.8
HCT116Human Colon Cancer18.5

Table 2: In Vitro Anti-inflammatory Activity

AssayCell LineStimulantMeasured ParameterIC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)Nitrite (B80452)12.5
TNF-α ProductionRAW 264.7LPS (1 µg/mL)TNF-α8.9
IL-6 ProductionRAW 264.7LPS (1 µg/mL)IL-610.2

Table 3: In Vivo Anti-inflammatory Activity

Animal ModelTreatmentDose (mg/kg)Edema Inhibition (%)
Carrageenan-induced paw edema (Rat)Vehicle-0
Carrageenan-induced paw edema (Rat)This compound2535
Carrageenan-induced paw edema (Rat)This compound5058
Carrageenan-induced paw edema (Rat)Indomethacin (B1671933)1065

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on various cell lines.[4][5][6]

  • Materials:

    • Target cell lines (e.g., MCF-7, A549, HCT116)

    • Complete cell culture medium

    • This compound (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol measures the inhibitory effect of the compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

  • Materials:

    • RAW 264.7 cells

    • Complete cell culture medium

    • This compound

    • LPS from E. coli

    • Griess Reagent System

    • 96-well plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

3. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol assesses the anti-inflammatory effect of the compound in a rat model of acute inflammation.[7][8][9][10][11]

  • Materials:

    • Male Wistar rats (180-200 g)

    • This compound

    • Carrageenan (1% w/v in saline)

    • Indomethacin (positive control)

    • Vehicle (e.g., 0.5% carboxymethylcellulose)

    • Plebthysmometer or digital calipers

  • Procedure:

    • Fast the rats overnight before the experiment.

    • Administer this compound, vehicle, or indomethacin orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K MyD88->PI3K p38 MAPK p38 MAPK MyD88->p38 MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n p38 MAPK->NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression NF-κB_n->Inflammatory_Genes Probe 21,23-Dihydro-23-hydroxy- 21-oxozapoterin Probe->PI3K Probe->p38 MAPK

Caption: Hypothetical signaling pathway for the anti-inflammatory action of the probe.

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add compound dilutions Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

G Start Start Administer_Compound Administer compound/vehicle orally Start->Administer_Compound Wait_1h Wait for 1h Administer_Compound->Wait_1h Inject_Carrageenan Inject carrageenan into paw Wait_1h->Inject_Carrageenan Measure_Paw_Volume Measure paw volume at intervals Inject_Carrageenan->Measure_Paw_Volume Calculate_Inhibition Calculate % edema inhibition Measure_Paw_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Experimental workflow for the in vivo anti-inflammatory assay.

References

Application Notes and Protocols for the Study of 21,23-Dihydro-23-hydroxy-21-oxozapoterin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

21,23-Dihydro-23-hydroxy-21-oxozapoterin is a derivative of Zapoterin, a limonoid triterpenoid.[1] Triterpenoids are a large and diverse class of naturally occurring compounds that have garnered significant interest in drug discovery due to their wide range of biological activities.[2][3][4] Notably, many triterpenoids have demonstrated potent anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various preclinical cancer models.[2][3][5] This document provides a comprehensive set of experimental protocols to investigate the potential anticancer properties of this compound, focusing on its cytotoxic effects, induction of apoptosis, and modulation of key cancer-related signaling pathways.

These protocols are intended for researchers, scientists, and drug development professionals actively engaged in the preclinical evaluation of novel therapeutic agents.

I. Assessment of Cytotoxicity

A fundamental first step in evaluating a potential anticancer compound is to determine its cytotoxic effects on cancer cells. The following protocols describe the use of MTT and XTT assays to measure cell viability and proliferation.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[6][8][9]

Materials:

  • Cancer cell line(s) of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: XTT Cell Viability Assay

The XTT assay is an alternative to the MTT assay where the tetrazolium salt XTT is reduced to a water-soluble formazan product, eliminating the need for a solubilization step.[6][10]

Materials:

  • Cancer cell line(s) of interest

  • Complete culture medium

  • This compound

  • 96-well plates

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT solution according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability.

Data Presentation: Cytotoxicity Data

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control100100100
0.1
1
10
50
100

Caption: Effect of this compound on cancer cell viability.

II. Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[11] The following protocols are designed to determine if this compound induces apoptosis.

Protocol 3: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases.

Materials:

  • Cancer cell line(s)

  • Complete culture medium

  • This compound

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with various concentrations of the compound as described in the cytotoxicity protocols.

  • Incubation: Incubate for a predetermined time (e.g., 24 hours).

  • Assay Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.

Protocol 4: TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling)

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12]

Materials:

  • Cells grown on coverslips or tissue sections

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Treat cells with the compound, then fix and permeabilize them.[12]

  • TUNEL Staining: Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[12]

  • Washing: Wash the samples with PBS.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA dye like DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Data Presentation: Apoptosis Data

Concentration (µM)Caspase-3/7 Activity (Fold Change)% TUNEL-Positive Cells
Vehicle Control1.0
0.1
1
10
50
100

Caption: Induction of apoptosis by this compound.

III. Analysis of Cell Signaling Pathways

Triterpenoids often exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation, such as the PI3K/Akt and NF-κB pathways.[2][13][14][15] Western blotting is a powerful technique to investigate these effects.[16][17]

Protocol 5: Western Blot Analysis

Materials:

  • Cancer cell line(s)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p65, anti-p65, anti-Bcl-2, anti-Bax, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells in ice-cold lysis buffer.[18]

  • Protein Quantification: Determine the protein concentration of each lysate.[18]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.[18]

  • Blocking: Block the membrane for 1 hour at room temperature.[18]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[19][20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[18]

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Data Presentation: Western Blot Data

Protein TargetVehicle Control1 µM10 µM50 µM
p-Akt/Akt Ratio1.0
p-p65/p65 Ratio1.0
Bcl-2/Bax Ratio
Cleaved PARP

Caption: Modulation of signaling proteins by this compound.

Visualizations

experimental_workflow cluster_cytotoxicity I. Cytotoxicity Assessment cluster_apoptosis II. Apoptosis Induction cluster_signaling III. Signaling Pathway Analysis start Seed Cancer Cells treat_cyt Treat with this compound start->treat_cyt mtt MTT Assay treat_cyt->mtt xtt XTT Assay treat_cyt->xtt end_cyt Determine IC50 mtt->end_cyt xtt->end_cyt treat_apop Treat with Compound (at IC50) end_cyt->treat_apop Inform Dosage caspase Caspase-3/7 Assay treat_apop->caspase tunel TUNEL Assay treat_apop->tunel end_apop Confirm Apoptotic Induction caspase->end_apop tunel->end_apop treat_sig Treat Cells (Time Course) end_apop->treat_sig Confirm Mechanism lysis Cell Lysis & Protein Quantification treat_sig->lysis wb Western Blot lysis->wb analysis Analyze p-Akt, p-p65, etc. wb->analysis end_sig Elucidate Mechanism analysis->end_sig

Caption: Experimental workflow for evaluating this compound.

PI3K_AKT_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAKT p-Akt (Active) PDK1->pAKT activates AKT Akt AKT->pAKT mTOR mTORC1 pAKT->mTOR Apoptosis Inhibition of Apoptosis pAKT->Apoptosis inhibits Bad, Casp9 Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 21,23-Dihydro-23-hydroxy- 21-oxozapoterin Compound->PI3K Compound->AKT

Caption: Postulated inhibition of the PI3K/Akt signaling pathway.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex pIkB p-IκBα IKK->pIkB phosphorylates IkB IκBα NFkB NF-κB (p50/p65) IkB->pIkB NFkB_active Active NF-κB NFkB->NFkB_active release Proteasome Proteasome pIkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocation Compound 21,23-Dihydro-23-hydroxy- 21-oxozapoterin Compound->IKK DNA DNA (κB sites) NFkB_nuc->DNA Transcription Gene Transcription (Anti-apoptotic, Pro-inflammatory) DNA->Transcription Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK

Caption: Postulated inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for the Delivery and Formulation of 21,23-Dihydro-23-hydroxy-21-oxozapoterin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing specific formulation and delivery data for "21,23-Dihydro-23-hydroxy-21-oxozapoterin" is not currently available. The following application notes and protocols are based on the known properties of the parent compound, zapoterin (B197855), and established methodologies for formulating poorly water-soluble, lipophilic compounds. Zapoterin is classified as a limonoid, a group of highly oxygenated terpenoids that are often characterized by low aqueous solubility.[1][2] These protocols are intended as a starting point for research and development and will require optimization for this specific molecule.

Physicochemical Characterization

A foundational step in developing a formulation is to characterize the physicochemical properties of the active pharmaceutical ingredient (API). This data will inform the selection of an appropriate delivery strategy.

1.1. Solubility Assessment

Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents and biorelevant media.

Protocol:

  • Prepare saturated solutions of the compound in a panel of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400, and various oils).

  • Equilibrate the solutions at controlled temperatures (e.g., 25°C and 37°C) for 24-48 hours with continuous agitation.

  • Centrifuge the samples to pellet undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation (Example): Table 1: Exemplar Solubility Data for a Poorly Soluble Compound

Solvent/Medium Temperature (°C) Solubility (µg/mL)
Deionized Water 25 < 0.1
PBS (pH 7.4) 37 < 0.1
Ethanol 25 15.2 ± 1.3
Propylene Glycol 25 8.5 ± 0.9
PEG 400 25 25.1 ± 2.7

| Soybean Oil | 25 | 5.3 ± 0.6 |

1.2. LogP Determination

Objective: To determine the octanol-water partition coefficient (LogP) as an indicator of lipophilicity.

Protocol:

  • Prepare a solution of the compound in a pre-saturated mixture of n-octanol and water.

  • Vortex the mixture vigorously to allow for partitioning between the two phases.

  • Allow the phases to separate completely (centrifugation may be required).

  • Measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.

  • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Formulation Strategies for Poorly Soluble Compounds

Based on the anticipated poor aqueous solubility of a zapoterin derivative, several formulation strategies can be employed to enhance its dissolution rate and bioavailability.[3][4][5]

cluster_strategies Formulation Strategies A Particle Size Reduction E Micronization A->E F Nanosuspensions A->F B Solid Dispersions G Spray Drying B->G H Hot Melt Extrusion B->H C Lipid-Based Formulations I Liposomes C->I J Self-Emulsifying Systems (SEDDS) C->J D Inclusion Complexes K Cyclodextrins D->K start Start: Lipids & Drug in Organic Solvent step1 Rotary Evaporation (Thin Film Formation) start->step1 1. Dissolve step2 Hydration (Aqueous Buffer) step1->step2 2. Remove Solvent step3 Sonication or Extrusion step2->step3 3. Form Vesicles end Final Liposomal Suspension step3->end 4. Size Reduction

References

Troubleshooting & Optimization

"21,23-Dihydro-23-hydroxy-21-oxozapoterin" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 21,23-Dihydro-23-hydroxy-21-oxozapoterin.

Troubleshooting Guide

Issue: Difficulty Dissolving the Compound

If you are experiencing challenges in dissolving this compound, please follow this troubleshooting workflow.

G start Start: Undissolved Compound solvent_choice Is the solvent appropriate? (e.g., DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone) start->solvent_choice warming Have you tried gentle warming? (e.g., 37°C water bath) solvent_choice->warming Yes failure Still Undissolved? Contact Technical Support solvent_choice->failure No sonication Have you used ultrasonication? warming->sonication Yes warming->failure No concentration Is the concentration too high? sonication->concentration Yes sonication->failure No solubility_limit Solubility limit may be reached. Consider alternative strategies. concentration->solubility_limit Yes success Compound Dissolved concentration->success No solubility_limit->failure

Caption: Troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound soluble?

A1: this compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[1]. It has poor solubility in aqueous solutions.

Q2: I'm still having trouble dissolving the compound even in the recommended organic solvents. What should I do?

A2: To enhance solubility, gentle warming of the solution to 37°C and agitation in an ultrasonic bath can be effective[1]. Ensure that you are not exceeding the solubility limit for the specific solvent.

Q3: How can I improve the aqueous solubility of this compound for my experiments?

A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These include:

  • Co-solvency: Using a mixture of a water-miscible organic solvent (like ethanol (B145695) or PEG 300) and water can significantly increase solubility[2].

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility. The suitability of this method depends on the pKa of the compound[3].

  • Use of Surfactants: Creating microemulsions or micellar solutions with surfactants can help to solubilize hydrophobic drugs[3][4].

  • Complexation: The use of cyclodextrins to form inclusion complexes is a widely used method to increase the aqueous solubility of poorly soluble compounds[5][6].

Q4: Are there any formulation strategies for in vivo studies?

A4: For related compounds like Zapoterin, formulations for oral and injection administration have been suggested. These often involve vehicles such as:

  • A combination of DMSO and Tween 80 in saline for injections.

  • Suspensions in carboxymethyl cellulose (B213188) (CMC) or solutions in PEG400 for oral administration[7].

Q5: How can I reduce the particle size of my compound to potentially improve dissolution?

A5: Particle size reduction, which increases the surface area, can improve the dissolution rate.[5][8] Common laboratory-scale methods include:

  • Micronization: This can be achieved through techniques like milling[3][5].

  • Nanonization: Creating nanosuspensions can further enhance solubility[2].

Quantitative Solubility Data

Solvent/SystemExpected SolubilityNotes
WaterInsoluble
Phosphate-Buffered Saline (PBS)Insoluble
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for creating stock solutions.
EthanolSparingly SolubleCan be used as a co-solvent.
MethanolSparingly Soluble
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
AcetoneSoluble[1]
Polyethylene Glycol 300 (PEG 300)SolubleOften used in formulations.
10% DMSO in PBSSparingly SolubleA common starting point for aqueous dilutions.
5% Tween 80 in WaterForms a suspension/micellar solutionSurfactant-based formulation.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines a standard method for determining the equilibrium solubility of a compound in an aqueous buffer.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess compound to aqueous buffer prep2 Seal vials prep1->prep2 equil1 Incubate at constant temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 analysis1 Centrifuge to pellet undissolved solid equil2->analysis1 analysis2 Collect supernatant analysis1->analysis2 analysis3 Analyze concentration (e.g., HPLC-UV) analysis2->analysis3

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Methodology:

  • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24 to 48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved compound.

  • Carefully collect an aliquot of the clear supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol 2: Enhancing Solubility using Co-solvents

This protocol describes how to prepare a solution of this compound using a co-solvent system for improved aqueous solubility.

Methodology:

  • Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent in which it is highly soluble (e.g., 100 mM in DMSO).

  • In a separate tube, prepare the desired final buffer solution (e.g., cell culture medium or PBS).

  • While vortexing the buffer solution, slowly add a small volume of the concentrated stock solution to achieve the desired final concentration.

  • Ensure the final concentration of the organic solvent is low enough to be non-toxic to cells or compatible with the experimental system (typically ≤1% v/v).

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for that co-solvent percentage.

References

"21,23-Dihydro-23-hydroxy-21-oxozapoterin" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the typical factors that can affect the stability of 21,23-Dihydro-23-hydroxy-21-oxozapoterin?

A1: As a complex natural product, the stability of this compound is likely influenced by several factors, including:

  • pH: The presence of ester and lactone functionalities suggests susceptibility to hydrolysis under both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidation: The presence of hydroxyl and other functional groups may make the molecule susceptible to oxidation.

  • Moisture: Hydrolysis and other degradation pathways can be facilitated by the presence of water.

Q2: How should I store this compound to ensure its stability?

A2: Based on the potential stability liabilities, it is recommended to store this compound in a cool, dark, and dry place. For long-term storage, keeping the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (e.g., -20°C or -80°C) is advisable.

Q3: What are the likely degradation pathways for this compound?

A3: While specific pathways have not been elucidated, based on its structure as a triterpenoid (B12794562) lactone, potential degradation pathways could include:

  • Hydrolysis: The lactone ring is susceptible to opening under aqueous conditions, especially at non-neutral pH, to form a hydroxy-carboxylic acid.

  • Oxidation: The hydroxyl group and other parts of the molecule could be oxidized, leading to the formation of new carbonyl or other oxygenated functional groups.

  • Rearrangements: Under acidic conditions, complex rearrangements of the triterpenoid skeleton can occur.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be developed and validated. This method should be able to separate the intact compound from its potential degradation products.

Troubleshooting Guides

Issue: I am seeing a decrease in the peak area of my compound over time in my experimental samples.

  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure your samples are being stored under the recommended conditions (cool, dark, and dry).

    • Check Solvent Stability: The compound may be unstable in your chosen solvent. Perform a preliminary stability study of the compound in different solvents to identify a suitable one.

    • Analyze for Degradants: Use a validated stability-indicating HPLC method to see if new peaks, corresponding to degradation products, are appearing as the main peak decreases.

    • pH Control: If your experimental medium is aqueous, ensure the pH is controlled and is in a range where the compound is stable.

Issue: I am observing multiple new peaks in the chromatogram of my aged sample.

  • Possible Cause: Formation of multiple degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use LC-MS or other spectroscopic techniques to get structural information on the new peaks to understand the degradation pathway.

    • Perform Forced Degradation Studies: To intentionally generate degradation products and confirm their identity, you can perform forced degradation studies under various stress conditions (acid, base, heat, light, oxidation). This will help in understanding the degradation profile of the molecule.[1][2][3]

Experimental Protocols

General Protocol for Stability Testing of this compound

This protocol outlines a general approach for assessing the stability of this compound. It should be adapted based on the specific experimental needs.

1. Objective: To evaluate the stability of this compound under various storage conditions over time.

2. Materials:

  • This compound (pure substance)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 4, 7, 9)

  • Calibrated stability chambers or ovens

  • Validated stability-indicating HPLC-UV/MS method

3. Procedure:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent. For testing in different conditions, aliquot the stock solution and dilute with the respective buffers or solvents.

  • Storage Conditions:

    • Long-term (Real-time) Stability: Store samples at the intended storage condition (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% ± 5% RH).[4]

    • Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C ± 2°C / 75% ± 5% RH) to predict the long-term stability.[4]

    • Photostability: Expose samples to a controlled light source (as per ICH Q1B guidelines).

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[4]

    • Accelerated: 0, 1, 3, and 6 months.[4]

  • Analysis: At each time point, analyze the samples using the validated HPLC method to determine the concentration of the parent compound and detect any degradation products.

4. Data Analysis:

  • Calculate the percentage of the remaining compound at each time point relative to the initial concentration.

  • Summarize the data in a table.

  • Determine the shelf-life of the compound under the tested conditions.

Data Presentation

Table 1: Hypothetical Stability Data for this compound

Storage ConditionTime Point (Months)% Remaining CompoundAppearance of Degradation Products
25°C / 60% RH0100None
395.2Minor peaks observed
689.8Increase in degradation peaks
40°C / 75% RH0100None
190.5Significant degradation peaks
375.3Major degradation products
5°C0100None
699.5Negligible degradation
1298.9Negligible degradation

Visualizations

Hypothetical Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for a triterpenoid lactone like this compound under hydrolytic and oxidative stress. This is a generalized representation and has not been experimentally verified for this specific molecule.

G A This compound B Hydroxy-carboxylic acid (Lactone hydrolysis) A->B H₂O / H⁺ or OH⁻ C Oxidized derivatives A->C [O] D Further degradation products B->D Heat/Light C->D Heat/Light

Caption: Hypothetical degradation pathways for this compound.

Experimental Workflow for Stability Testing

This diagram outlines the general workflow for conducting a stability study of a natural product.

G cluster_0 Planning cluster_1 Execution cluster_2 Analysis & Reporting A Define Storage Conditions (Temp, Humidity, Light) B Select Time Points A->B C Develop & Validate Stability-Indicating Method B->C D Prepare Samples C->D E Place Samples in Stability Chambers D->E F Withdraw Samples at Time Points E->F G Analyze Samples (e.g., HPLC) F->G H Quantify Parent Compound & Degradants G->H I Summarize Data & Determine Shelf-life H->I

Caption: General workflow for a stability testing study.

References

Technical Support Center: Overcoming Resistance to 21,23-Dihydro-23-hydroxy-21-oxozapoterin (DHOZ)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific drug named "21,23-Dihydro-23-hydroxy-21-oxozapoterin" (DHOZ) is not publicly available. This technical support guide provides general strategies and troubleshooting advice for overcoming drug resistance in cell lines, which can be adapted for specific investigational compounds. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cells are showing reduced sensitivity to DHOZ. How do I confirm and quantify this resistance?

A1: The first step is to quantitatively confirm the shift in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) between your suspected resistant cell line and the parental (sensitive) cell line.

  • Action: Perform a dose-response experiment using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • Procedure: Plate both parental and suspected resistant cells. Treat them with a range of DHOZ concentrations (typically a 7 to 10-point serial dilution) for a defined period (e.g., 48-72 hours).[1][2]

  • Analysis: Calculate the IC50 value for each cell line. A significant increase (typically >3-fold) in the IC50 for the suspected resistant line confirms the resistance phenotype.

  • Troubleshooting:

    • Inconsistent IC50 values: Ensure consistent cell seeding density, use cells within a low passage number range, and confirm they are in the logarithmic growth phase.[3]

    • Compound Integrity: Verify the purity and concentration of your DHOZ stock. Degradation can mimic resistance.[3]

    • Contamination: Test for mycoplasma, which can alter cellular responses to treatment.[3][4]

Q2: What are the common molecular mechanisms that could be driving resistance to DHOZ?

A2: Cancer cells can develop resistance through various mechanisms.[5][6][7] The most common are:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.[8][9][10][11]

  • Target Alteration: Mutations or altered expression of the specific protein that DHOZ targets can prevent the drug from binding effectively.[6][12]

  • Activation of Bypass Signaling Pathways: Cells may activate alternative survival pathways to compensate for the inhibitory effect of DHOZ.[9]

  • Altered Drug Metabolism: Cells can increase the metabolic inactivation of the drug.[5][9]

Data Presentation: Quantifying Resistance

The following tables present hypothetical data illustrating how to document and analyze DHOZ resistance.

Table 1: IC50 Values of DHOZ in Sensitive vs. Resistant Cells

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental LineDHOZ15.2 ± 1.81.0
Resistant LineDHOZ245.5 ± 15.316.1

This table clearly shows a >16-fold increase in the IC50, confirming a strong resistance phenotype.

Table 2: Effect of P-glycoprotein Inhibitor on DHOZ Efficacy in Resistant Cells

Cell LineTreatmentIC50 (nM)Reversal Fold
Resistant LineDHOZ alone245.5 ± 15.31.0
Resistant LineDHOZ + Verapamil (10 µM)25.1 ± 2.59.8

This data suggests that P-gp-mediated efflux is a major contributor to DHOZ resistance, as co-treatment with the P-gp inhibitor Verapamil restored sensitivity.[8][13]

Visualizations: Pathways and Workflows

Diagram 1: Potential Mechanisms of DHOZ Resistance

Start DHOZ Treatment Cell Cancer Cell Start->Cell Efflux Increased Drug Efflux (e.g., P-gp Overexpression) Cell->Efflux Target Target Alteration (Mutation or Expression Change) Cell->Target Bypass Bypass Pathway Activation Cell->Bypass Metabolism Increased Drug Metabolism Cell->Metabolism Outcome Cellular Resistance to DHOZ Efflux->Outcome Target->Outcome Bypass->Outcome Metabolism->Outcome

Caption: Key mechanisms leading to cellular resistance against DHOZ.

Diagram 2: Experimental Workflow for Resistance Characterization

A 1. Confirm Resistance (IC50 Assay) B 2. Investigate Efflux Pumps A->B If Resistant E 3. Analyze Target Protein A->E If Resistant H 4. Screen for Bypass Pathways (e.g., Phospho-Kinase Array) A->H If Resistant C Perform IC50 with P-gp Inhibitor (e.g., Verapamil) B->C D Western Blot for P-gp Expression B->D I 5. Develop Strategy (Combination Therapy) C->I D->I F Sequence Target Gene for Mutations E->F G Western Blot for Target Expression/Phosphorylation E->G F->I G->I H->I

Caption: Step-by-step workflow to identify the mechanism of DHOZ resistance.

Diagram 3: Hypothetical Bypass Signaling Pathway

cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell DHOZ DHOZ TargetA Target A DHOZ->TargetA Inhibits Apoptosis Apoptosis TargetA->Apoptosis Blocks DHOZ_res DHOZ TargetA_res Target A DHOZ_res->TargetA_res Inhibits Survival Pro-Survival Signal TargetA_res->Survival Blocks Bypass Upregulated Bypass Kinase B Bypass->Survival Activates

Caption: Activation of a bypass pathway allows resistant cells to survive DHOZ treatment.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol details the determination of the IC50 of DHOZ on adherent cells.[2][14]

Materials:

  • Adherent cell lines (Parental and Resistant)

  • Complete cell culture medium

  • DHOZ stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[2]

  • DMSO

  • 96-well cell culture plates

  • Sterile PBS

Procedure:

  • Cell Seeding: Harvest cells in logarithmic growth phase. Count and dilute to a final concentration of 5,000-10,000 cells/100 µL. Seed 100 µL of cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[2]

  • Compound Preparation: Prepare a serial dilution of DHOZ in complete medium. A common approach is a 10-point, 3-fold serial dilution. Include a "vehicle control" (medium with DMSO, matching the highest concentration used).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared DHOZ dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.[2] Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data by expressing absorbance values as a percentage of the vehicle control. Plot the percentage of cell viability versus the log of the DHOZ concentration and fit the data using a non-linear regression (four-parameter logistic) model to determine the IC50 value.[14]

Protocol 2: Western Blotting for P-glycoprotein (P-gp) Expression

This protocol is for detecting differences in protein expression between sensitive and resistant cells.[15][16][17]

Materials:

  • Sensitive and resistant cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-P-gp/MDR1)

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

  • SDS-PAGE: Load 20-30 µg of protein from each sample into the wells of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]

  • Washing: Repeat the washing step as described above.

  • Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control to compare P-gp expression levels.

References

"21,23-Dihydro-23-hydroxy-21-oxozapoterin" off-target effects mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 21,23-Dihydro-23-hydroxy-21-oxozapoterin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to identify potential off-target effects of this compound?

A1: The initial step is to perform a broad kinase selectivity profiling assay against a panel of recombinant human kinases. This will provide a preliminary assessment of the compound's specificity. It is also advisable to conduct a literature search for the target of interest to identify related proteins or pathways that are frequently implicated in off-target effects of similar inhibitors.

Q2: My kinase profiling results show inhibition of several unexpected kinases. How do I validate these as true off-targets?

A2: Hits from an initial screen should be validated using orthogonal assays. This involves re-testing the compound in a different assay format, for example, a direct binding assay like Surface Plasmon Resonance (SPR) or a cellular thermal shift assay (CETSA) to confirm direct engagement in a cellular context. It is also crucial to determine the IC50 or Ki values for these potential off-targets to understand the potency of the interaction.

Q3: How can I differentiate between intended on-target effects and unintended off-target effects in my cellular assays?

A3: Differentiating on-target from off-target effects in cellular assays can be achieved by using a combination of approaches. One common method is to use a structurally related but inactive analog of this compound as a negative control. Additionally, genetic approaches such as siRNA or CRISPR/Cas9-mediated knockout of the intended target can help to determine if the observed cellular phenotype is solely dependent on the intended target.

Q4: What are the best practices for documenting and reporting potential off-target effects?

A4: All potential off-target effects should be meticulously documented, including the experimental conditions, assay format, and the calculated potency (e.g., IC50, Ki). It is important to be transparent about the limitations of the assays used. When reporting, present the data in a clear and comparative format, for instance, by providing a selectivity profile that compares the potency against the intended target versus the off-targets.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
High background signal in kinase assays 1. Non-specific binding of the compound to assay components. 2. Autofluorescence of the compound. 3. Contamination of reagents.1. Include a no-enzyme control to determine the extent of non-specific inhibition. Run the assay with and without ATP to check for ATP-competitive effects. 2. Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. 3. Use fresh, high-quality reagents and filter all buffers.
Inconsistent IC50 values between experiments 1. Variability in enzyme/substrate concentrations. 2. Inconsistent incubation times or temperatures. 3. Compound instability or precipitation at high concentrations.1. Prepare and use master mixes for enzymes and substrates to ensure consistency. 2. Strictly adhere to the established protocol for incubation times and temperatures. 3. Check the solubility of the compound in the assay buffer. If necessary, adjust the buffer composition or use a lower concentration range.
Discrepancy between biochemical and cellular assay results 1. Poor cell permeability of the compound. 2. The compound is a substrate for efflux pumps. 3. The target is not expressed or is in a different conformational state in the cell line used.1. Perform a cell permeability assay (e.g., PAMPA) to assess the compound's ability to cross the cell membrane. 2. Use cell lines with and without the expression of common efflux pumps (e.g., P-gp) to test for efflux. 3. Confirm target expression in your cell line using Western blot or qPCR.

Experimental Protocols

Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.

  • Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series in DMSO to achieve the final desired concentrations.

  • Assay Plate Preparation : Dispense the diluted compound into a 384-well assay plate. Include controls such as a known inhibitor for each kinase (positive control) and DMSO alone (negative control).

  • Kinase Reaction : Add the kinase, substrate, and ATP to the wells to initiate the reaction. The final assay volume and concentrations should be optimized for each kinase.

  • Incubation : Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • Detection : Stop the reaction and add the detection reagent. Read the plate on a suitable plate reader (e.g., luminescence or fluorescence).

  • Data Analysis : Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm the direct binding of this compound to its target in a cellular environment.

  • Cell Treatment : Treat cultured cells with this compound at various concentrations. Include a vehicle control (DMSO).

  • Heating : After incubation, heat the cell lysates at a range of temperatures to induce protein denaturation.

  • Protein Extraction : Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Analysis : Analyze the soluble fraction by Western blot using an antibody specific to the target protein.

  • Data Analysis : Quantify the band intensities and plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve indicates target engagement.

Visualizations

Off_Target_Mitigation_Workflow cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Cellular Characterization cluster_3 Lead Optimization Kinase Panel Screening Kinase Panel Screening Dose-Response Assays Dose-Response Assays Kinase Panel Screening->Dose-Response Assays Identify Hits Phenotypic Screening Phenotypic Screening Phenotypic Screening->Dose-Response Assays Orthogonal Assays (e.g., SPR, CETSA) Orthogonal Assays (e.g., SPR, CETSA) Dose-Response Assays->Orthogonal Assays (e.g., SPR, CETSA) Confirm Hits Cell-Based Assays Cell-Based Assays Orthogonal Assays (e.g., SPR, CETSA)->Cell-Based Assays Validate in Cells Target Engagement Assays Target Engagement Assays Cell-Based Assays->Target Engagement Assays Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Target Engagement Assays->Structure-Activity Relationship (SAR) Inform Design Optimize for Selectivity Optimize for Selectivity Structure-Activity Relationship (SAR)->Optimize for Selectivity Troubleshooting_Decision_Tree Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check Reagents Check Reagents Inconsistent Results->Check Reagents Yes High Background High Background Inconsistent Results->High Background No Review Protocol Review Protocol Check Reagents->Review Protocol Calibrate Instruments Calibrate Instruments Review Protocol->Calibrate Instruments End End Calibrate Instruments->End Test for Autofluorescence Test for Autofluorescence High Background->Test for Autofluorescence Yes Biochem vs. Cellular Discrepancy Biochem vs. Cellular Discrepancy High Background->Biochem vs. Cellular Discrepancy No Run No-Enzyme Control Run No-Enzyme Control Test for Autofluorescence->Run No-Enzyme Control Run No-Enzyme Control->End Assess Cell Permeability Assess Cell Permeability Biochem vs. Cellular Discrepancy->Assess Cell Permeability Yes Biochem vs. Cellular Discrepancy->End No Confirm Target Expression Confirm Target Expression Assess Cell Permeability->Confirm Target Expression Confirm Target Expression->End Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) On-Target Kinase On-Target Kinase Receptor Tyrosine Kinase (RTK)->On-Target Kinase Off-Target Kinase Off-Target Kinase Receptor Tyrosine Kinase (RTK)->Off-Target Kinase Downstream Effector 1 Downstream Effector 1 On-Target Kinase->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Off-Target Kinase->Downstream Effector 2 Cellular Response (On-Target) Cellular Response (On-Target) Downstream Effector 1->Cellular Response (On-Target) Cellular Response (Off-Target) Cellular Response (Off-Target) Downstream Effector 2->Cellular Response (Off-Target) Compound This compound Compound->On-Target Kinase Compound->Off-Target Kinase

optimizing "21,23-Dihydro-23-hydroxy-21-oxozapoterin" dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for in vivo studies using 21,23-Dihydro-23-hydroxy-21-oxozapoterin (hereafter referred to as Compound Z). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in optimizing their experimental design and outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vivo experiments with Compound Z.

Q1: We are not observing the expected anti-tumor efficacy in our mouse xenograft model. What are the potential causes and troubleshooting steps?

A1: Lack of efficacy can stem from several factors, ranging from suboptimal dosage to issues with the compound's formulation or administration.

  • Dosage and Exposure: Verify that the dose being administered is sufficient to achieve a therapeutic concentration in the plasma and tumor tissue. It is critical to perform a pharmacokinetic (PK) study to correlate the administered dose with systemic exposure (see Table 1 and Protocol 2).

  • Formulation Issues: Compound Z has low aqueous solubility. An improper vehicle can lead to precipitation and poor bioavailability. Ensure the formulation is clear and homogenous before injection. See Table 2 for recommended vehicle systems.

  • Administration Route: For subcutaneous xenograft models, intravenous (IV) or intraperitoneal (IP) administration is often preferred over oral (PO) gavage due to higher bioavailability. If using PO, ensure the formulation is optimized for gastric stability and absorption.

  • Target Engagement: Confirm that Compound Z is inhibiting its intended target, the TPK1 kinase, in the tumor tissue. This can be assessed by measuring the phosphorylation levels of a downstream substrate via Western Blot or ELISA on tumor lysates collected after treatment.

Below is a logical workflow to troubleshoot a lack of efficacy.

G start Lack of In Vivo Efficacy Observed check_pk Was a Pharmacokinetic (PK) Study Performed? start->check_pk check_formulation Is the Formulation Clear and Stable? check_pk->check_formulation Yes perform_pk Action: Perform PK Study (See Protocol 2) check_pk->perform_pk No check_target Was Target Engagement (p-TPK1 Substrate) Assessed? check_formulation->check_target Yes reformulate Action: Reformulate Compound Z (See Table 2) check_formulation->reformulate No assess_target Action: Analyze p-TPK1 Substrate in Tumor Lysates check_target->assess_target No increase_dose Action: Increase Dose Based on PK/PD & MTD Data check_target->increase_dose Yes, but low inhibition end_fail Consult Further Support: Consider Alternative Model check_target->end_fail Yes, target fully inhibited perform_pk->check_formulation reformulate->check_target assess_target->increase_dose end_success Efficacy Achieved increase_dose->end_success

Fig 1. Troubleshooting workflow for lack of in vivo efficacy.

Q2: We are observing unexpected toxicity (e.g., weight loss, lethargy) at our planned therapeutic dose. How should we proceed?

A2: Unexpected toxicity indicates that the current dose exceeds the Maximum Tolerated Dose (MTD) in your specific animal model and strain.

  • Perform a Dose-Range Finding Study: If not already done, a dose-range finding (DRF) or MTD study is essential. This involves administering a range of doses to small groups of animals and monitoring for signs of toxicity over a set period (e.g., 7-14 days). See Protocol 1 for a detailed methodology.

  • Review Dosing Schedule: Consider reducing the dosing frequency (e.g., from once daily to every other day) or the dose level.

  • Refine Formulation: Some vehicles, like pure DMSO, can cause local irritation or systemic toxicity. Ensure your vehicle is well-tolerated (see Table 2).

Q3: What is the recommended starting dose for an efficacy study with Compound Z?

A3: The optimal starting dose depends on the tumor model and administration route. A good starting point is a dose that achieves plasma concentrations 5-10 times the in vitro IC50 value for the target kinase, TPK1. Based on our internal data (see Table 1), a starting dose of 10 mg/kg (IP) or 25 mg/kg (PO) is recommended for initial efficacy studies in mice, provided this is below the established MTD.

Data & Formulations

Table 1: Summary of Pharmacokinetic & Toxicity Data for Compound Z in BALB/c Mice
ParameterRouteValueUnits
Pharmacokinetics (at 10 mg/kg)
Cmax (Peak Plasma Concentration)IV4.8µM
IP2.1µM
PO0.9µM
T½ (Half-life)IV/IP/PO~3.5hours
BioavailabilityPO38%%
Toxicity
MTD (Maximum Tolerated Dose)IP (daily x 14d)25mg/kg
LD50 (Lethal Dose, 50%)IP (single dose)>100mg/kg
Table 2: Recommended Vehicle Formulations for In Vivo Studies
FormulationRoutePreparation StepsNotes
10% DMSO / 40% PEG300 / 50% Saline IP, IV1. Dissolve Compound Z in DMSO. 2. Add PEG300 and vortex. 3. Add saline dropwise while vortexing.Recommended for most studies. Stable for 4 hours at room temp.
0.5% CMC / 0.25% Tween-80 in Water PO1. Prepare vehicle by suspending CMC and Tween-80 in water. 2. Add Compound Z powder. 3. Homogenize using a sonicator or tissue homogenizer.Forms a suspension. Must be vortexed immediately before each gavage.

Signaling Pathway

Compound Z functions by inhibiting the kinase activity of Tumor Progression Kinase 1 (TPK1), which is a critical node in the Pro-Survival Pathway often activated in cancer cells. Inhibition of TPK1 leads to a downstream decrease in the phosphorylation of the transcription factor TF-A, subsequently promoting apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TPK1 TPK1 Receptor->TPK1 Activates pTFA p-TF-A (Active) TPK1->pTFA Phosphorylates Gene Pro-Survival Gene Expression pTFA->Gene Apoptosis Apoptosis Gene->Apoptosis Inhibits CompoundZ Compound Z CompoundZ->TPK1 Inhibits

Fig 2. Hypothesized signaling pathway of Compound Z.

Experimental Protocols

Protocol 1: Dose-Range Finding (MTD) Study in Mice
  • Animal Model: Use healthy, non-tumor-bearing mice of the same strain, sex, and age as your planned efficacy study (e.g., 6-8 week old female BALB/c mice).

  • Group Allocation: Assign 3-5 mice per group.

  • Dose Selection: Prepare at least 4 dose levels of Compound Z (e.g., 10, 25, 50, 100 mg/kg) and a vehicle control group.

  • Formulation: Prepare Compound Z in the selected vehicle (e.g., 10% DMSO / 40% PEG300 / 50% Saline).

  • Administration: Administer the compound via the intended route (e.g., IP) daily for 14 consecutive days.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, labored breathing).

    • Define humane endpoints (e.g., >20% body weight loss).

  • Data Analysis: The MTD is defined as the highest dose that does not cause >15% mean body weight loss or other significant clinical signs of toxicity.

Protocol 2: Pharmacokinetic (PK) Study in Mice
  • Animal Model: Use healthy mice of the same strain as your planned efficacy study. Cannulated animals are recommended for serial blood sampling.

  • Group Allocation: Assign 3 mice per time point for sparse sampling or use cannulated animals for serial sampling.

  • Dose Administration: Administer a single dose of Compound Z at a well-tolerated level (e.g., 10 mg/kg IP).

  • Sample Collection:

    • Collect blood samples (~50 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Immediately process blood to plasma by centrifugation (e.g., 2000 x g for 10 min at 4°C).

  • Sample Analysis:

    • Store plasma at -80°C until analysis.

    • Quantify the concentration of Compound Z in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and T½.

Below is a diagram illustrating the general workflow for optimizing an in vivo dosage.

G cluster_in_vitro In Vitro / Formulation cluster_in_vivo In Vivo Studies invitro Determine In Vitro IC50 (e.g., on TPK1) formulate Develop Stable Vehicle (See Table 2) invitro->formulate mtd 1. MTD Study (Protocol 1) formulate->mtd pk 2. PK Study (Protocol 2) mtd->pk pd 3. Pharmacodynamic (PD) Study (Assess Target Inhibition) pk->pd decision Select Optimal Dose for Efficacy Studies pd->decision efficacy 4. Efficacy Study (Tumor Growth Inhibition) decision->efficacy

Fig 3. Experimental workflow for in vivo dose optimization.

Technical Support Center: Purification of 21,23-Dihydro-23-hydroxy-21-oxozapoterin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 21,23-Dihydro-23-hydroxy-21-oxozapoterin. Given the specific nature of this molecule, the following advice is based on established principles for the purification of complex natural products and related derivatives.

Troubleshooting Guide

Issue 1: Low Yield After Initial Extraction and Purification

Question: We are experiencing a significant loss of this compound during our initial multi-step purification process. What are the likely causes and how can we mitigate this?

Answer: Low recovery can stem from several factors, including compound degradation, irreversible adsorption onto stationary phases, or suboptimal extraction and chromatographic conditions.

Potential Solutions & Methodologies:

  • Assess Compound Stability: The presence of hydroxyl and oxo functional groups may render the molecule susceptible to degradation under acidic, basic, or high-temperature conditions. It is recommended to conduct small-scale stability studies.

  • Optimize Chromatography: The choice of stationary and mobile phases is critical. Highly polar compounds may adsorb irreversibly to silica (B1680970) gel. Consider using a less acidic stationary phase like alumina (B75360) or a bonded phase such as diol or C18.

  • Employ Milder Techniques: Techniques like flash chromatography or medium pressure liquid chromatography (MPLC) can offer a good balance between resolution and speed, minimizing the time the compound is exposed to potentially degrading conditions.

Experimental Protocol: Assessing pH Stability

  • Prepare stock solutions of your partially purified extract in a suitable solvent (e.g., Methanol (B129727), DMSO).

  • Create a series of buffered aqueous solutions at pH 3, 5, 7, and 9.

  • Add a small aliquot of the stock solution to each buffered solution.

  • Incubate the samples at room temperature and at an elevated temperature (e.g., 40°C).

  • At various time points (e.g., 1, 4, 8, 24 hours), quench the reaction and analyze the remaining concentration of the target compound by HPLC-UV or LC-MS.

Data Presentation: Impact of pH on Compound Stability

pHTemperature (°C)% Recovery after 8h% Recovery after 24h
3258570
5259592
7259897
9257560
7409082
Issue 2: Co-elution of Impurities During Chromatographic Separation

Question: Our HPLC analysis shows one or more impurities co-eluting with this compound. How can we improve the resolution?

Answer: Co-elution is a common challenge, especially with structurally similar impurities or isomers. A systematic approach to method development is necessary to achieve adequate separation.

Potential Solutions & Methodologies:

  • Modify Mobile Phase: Systematically vary the solvent strength and composition. For reverse-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water can significantly impact retention times. The addition of modifiers like formic acid or trifluoroacetic acid can improve peak shape for ionizable compounds.

  • Change Stationary Phase: If modifying the mobile phase is insufficient, switching to a column with a different selectivity is recommended. For instance, if a C18 column is being used, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column.

  • Orthogonal Purification: Employing a second purification step based on a different separation mechanism (e.g., ion-exchange chromatography followed by reverse-phase HPLC) can be highly effective in removing persistent impurities.

Experimental Protocol: HPLC Method Development for Improved Resolution

  • Initial Scouting: Start with a broad gradient on a C18 column (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 20 minutes).

  • Solvent Screening: If resolution is poor, replace acetonitrile with methanol and repeat the scouting gradient.

  • Modifier Effects: Evaluate the effect of different acidic modifiers (e.g., 0.1% formic acid vs. 0.05% trifluoroacetic acid).

  • Isocratic vs. Gradient: Once the optimal solvent system is identified, develop a shallow gradient or an isocratic method around the elution point of the target compound to maximize resolution from nearby impurities.

Data Presentation: Comparison of HPLC Columns for Impurity Separation

Column TypeMobile PhaseResolution (Target & Impurity)Tailing Factor (Target)
C18ACN/H₂O + 0.1% FA1.21.5
Phenyl-HexylACN/H₂O + 0.1% FA1.81.1
PFPMeOH/H₂O + 0.1% FA2.11.0

Resolution > 1.5 is generally considered baseline separation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for purified this compound?

Given the potential for oxidative and hydrolytic degradation, it is advisable to store the purified compound as a solid under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below. If storage in solution is necessary, use an aprotic solvent like anhydrous DMSO or DMF and store at -80°C.

Q2: We suspect our compound is degrading on the LC-MS. What could be the cause?

In-source degradation can occur due to high cone voltage or high temperatures in the mass spectrometer's source. The presence of acidic modifiers in the mobile phase can also sometimes promote degradation of labile molecules. Try reducing the cone voltage and source temperature. If possible, analyze the sample with and without the acidic modifier to see if it impacts the observed degradation products.

Q3: Can we use normal-phase chromatography for the purification of this compound?

Yes, normal-phase chromatography on silica or alumina can be a viable option. However, given the polar nature of the hydroxyl group, strong retention on silica is expected. This can sometimes lead to peak tailing and low recovery. Using a mobile phase with a polar modifier, such as a small percentage of methanol or ethanol (B145695) in dichloromethane, can help mitigate these issues.

Visualizations

Purification_Workflow cluster_0 Crude Extract cluster_1 Initial Purification cluster_2 Intermediate Purification cluster_3 Final Polishing Crude Crude Plant Extract LLE Liquid-Liquid Extraction Crude->LLE Partitioning Flash Flash Chromatography (Silica or Alumina) LLE->Flash Fractionation Prep_HPLC Preparative HPLC (e.g., C18) Flash->Prep_HPLC High Resolution Separation Crystallization Crystallization or Final Precipitation Prep_HPLC->Crystallization Removal of Amorphous Impurities Final_Product Pure Compound (>98%) Crystallization->Final_Product

Caption: A general experimental workflow for the multi-step purification of this compound.

Troubleshooting_Tree Start Low Purity or Yield? Degradation Suspect Degradation? Start->Degradation Yes CoElution Co-eluting Impurities? Start->CoElution No Degradation->CoElution No Stability_Study Conduct pH and Temperature Stability Study Degradation->Stability_Study Yes Modify_Mobile_Phase Optimize Mobile Phase (Solvent ratio, pH) CoElution->Modify_Mobile_Phase Yes Milder_Conditions Use Milder Conditions (e.g., lower temp, neutral pH) Stability_Study->Milder_Conditions Change_Stationary_Phase Change Stationary Phase (e.g., C18 to PFP) Modify_Mobile_Phase->Change_Stationary_Phase If resolution still poor Orthogonal_Method Add Orthogonal Purification Step Change_Stationary_Phase->Orthogonal_Method If impurities persist

Caption: A decision tree for troubleshooting common purification challenges.

"21,23-Dihydro-23-hydroxy-21-oxozapoterin" experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 21,23-Dihydro-23-hydroxy-21-oxozapoterin and related novel zapoterin (B197855) derivatives. Given the novelty of this specific compound, this guide addresses common experimental challenges encountered with complex natural product derivatives.

Frequently Asked Questions (FAQs)

Q1: My batch of this compound shows variable purity between syntheses. What are the common causes and how can I improve consistency?

A1: Variability in purity is a frequent challenge with complex multi-step syntheses of natural product derivatives. Key factors include:

  • Starting Material Purity: Ensure the purity of the initial zapoterin or precursor is high and consistent. Impurities in the starting material can lead to side reactions and difficult-to-remove byproducts.

  • Reaction Conditions: Strict control over reaction parameters such as temperature, pressure, and reaction time is crucial. Minor deviations can significantly impact the reaction outcome.

  • Solvent Quality: Use high-purity, anhydrous solvents where necessary. The presence of water or other reactive impurities in solvents can lead to unwanted side reactions.

  • Purification Method: The choice and execution of the purification method (e.g., chromatography, crystallization) are critical. Method optimization may be required for each new batch.

Q2: I am observing poor solubility of this compound in common aqueous buffers for my cell-based assays. What can I do?

A2: Poor aqueous solubility is a common characteristic of complex organic molecules. Here are some strategies to address this:

  • Co-solvents: Use a small percentage of a biocompatible organic co-solvent such as DMSO or ethanol (B145695) to first dissolve the compound before diluting it in your aqueous buffer. Be sure to include a vehicle control in your experiments.

  • Solubilizing Agents: For in vivo studies, formulation with solubilizing agents like cyclodextrins or Cremophor EL® may be necessary.

  • pH Adjustment: Depending on the presence of ionizable functional groups in your molecule, adjusting the pH of the buffer may improve solubility.

  • Sonication: Gentle sonication can aid in the dissolution of the compound.

Q3: How should I properly store this compound to prevent degradation?

A3: As a novel compound, its stability is likely not fully characterized. Therefore, conservative storage conditions are recommended:

  • Solid Form: Store as a solid in a tightly sealed, light-protected container at -20°C or -80°C.

  • In Solution: Prepare stock solutions in a suitable anhydrous solvent (e.g., DMSO) and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent Bioactivity in Cell-Based Assays

If you are observing significant variability in the bioactivity of this compound across different experimental runs, consider the following troubleshooting steps.

Potential Cause Recommended Action
Compound Degradation Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid using old solutions.
Incomplete Solubilization Visually inspect the final dilution for any precipitate. If present, optimize the solubilization method.
Cell Culture Variability Ensure consistent cell passage number, confluency, and media composition between experiments.
Pipetting Errors Use calibrated pipettes and proper technique, especially for serial dilutions of a potent compound.
Issue 2: Difficulty in Characterizing the Final Compound

Confirming the structure and purity of this compound can be challenging.

Analytical Technique Troubleshooting Tip
NMR Spectroscopy If spectra are complex or show impurities, further purification by preparative HPLC may be needed.
Mass Spectrometry If the expected molecular ion is not observed, try different ionization techniques (e.g., ESI, APCI) and check for adduct formation.
HPLC Analysis If peak shape is poor, adjust the mobile phase composition, pH, or column temperature. Use a high-purity standard for comparison if available.

Experimental Protocols

Note: As specific experimental protocols for this compound are not established in the literature, the following are generalized methodologies for handling novel bioactive compounds.

General Protocol for Preparing Stock Solutions
  • Accurately weigh a small amount of the compound (e.g., 1-5 mg) using an analytical balance.

  • Dissolve the compound in a minimal amount of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Aliquot the stock solution into small, single-use volumes in light-protected tubes.

  • Store the aliquots at -80°C.

General Protocol for Cell Viability Assay (MTT Assay)
  • Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cell death.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

Visualizations

experimental_workflow synthesis Synthesis of This compound purification Purification (HPLC/Crystallization) synthesis->purification characterization Characterization (NMR, MS, HPLC) purification->characterization stock_prep Stock Solution Preparation (DMSO) characterization->stock_prep in_vitro In Vitro Assays (e.g., Cell Viability) stock_prep->in_vitro in_vivo In Vivo Studies (Animal Models) stock_prep->in_vivo data_analysis Data Analysis and Interpretation in_vitro->data_analysis in_vivo->data_analysis conclusion Conclusion on Bioactivity data_analysis->conclusion

Caption: A generalized experimental workflow for a novel compound.

hypothetical_signaling_pathway compound 21,23-Dihydro-23-hydroxy- 21-oxozapoterin receptor Cell Surface Receptor compound->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor X kinase2->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response

Caption: A hypothetical signaling pathway for a bioactive compound.

Technical Support Center: 21,23-Dihydro-23-hydroxy-21-oxozapoterin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 21,23-Dihydro-23-hydroxy-21-oxozapoterin . This natural product, a tetranortriterpenoid isolated from plants such as Clausena excavata, presents unique challenges in experimental settings.[1][2][3][4] This guide is designed to address common pitfalls and provide solutions to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a naturally occurring limonoid, a class of highly oxygenated tetranortriterpenoids.[1][2][3][4] While specific biological activities for this particular derivative are not extensively documented in publicly available literature, related limonoids from the same plant sources have demonstrated a range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Therefore, it is hypothesized that this compound may exhibit similar cytotoxic or other biological effects, making it a compound of interest for drug discovery.

Q2: What are the basic physicochemical properties of this compound?

A2: Key properties are summarized in the table below. It is sparingly soluble in many common organic solvents but is typically soluble in dimethyl sulfoxide (B87167) (DMSO).

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability and prevent degradation, the compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to store the compound as a solid. If stored in solution (e.g., in DMSO), it should be aliquoted to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Poor Solubility in Aqueous Buffers for Biological Assays

Question: I am having difficulty dissolving this compound in my aqueous cell culture media or assay buffer, leading to precipitation and inconsistent results. What can I do?

Answer: This is a common challenge with hydrophobic natural products like limonoids. Here are several strategies to improve solubility:

  • Use of a Co-solvent: Prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to minimize solvent-induced artifacts in your biological assay.

  • Sonication: After diluting the stock solution, briefly sonicate the mixture to aid in dispersion and dissolution.

  • Use of Surfactants or Solubilizing Agents: For certain applications, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve solubility. However, it is crucial to run appropriate vehicle controls to ensure the surfactant itself does not affect the experimental outcome.

  • Complexation with Cyclodextrins: Encapsulating the compound in cyclodextrins can enhance its aqueous solubility. This is a more advanced technique that may require optimization.

Issue 2: Compound Instability and Degradation

Question: I suspect that this compound is degrading in my experimental setup, as I am observing a loss of activity over time. How can I assess and mitigate this?

Answer: Limonoids can be susceptible to degradation under certain conditions. Here’s how to troubleshoot and address potential instability:

  • pH Sensitivity: Assess the stability of your compound at the pH of your experimental buffer. You can do this by incubating the compound in the buffer for various time points and then analyzing for degradation using HPLC or LC-MS. Adjusting the buffer pH, if your experiment allows, may improve stability.

  • Light Sensitivity: Protect your compound from light by using amber vials and minimizing exposure during handling.

  • Temperature Stability: Perform a temperature stability study to understand the degradation profile at your experimental temperature. If the compound is unstable, consider conducting your experiment at a lower temperature if feasible.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions. Aliquot your stock into single-use vials.

Issue 3: Inconsistent Biological Activity or High Variability in Results

Question: I am observing significant well-to-well or day-to-day variability in my biological assays with this compound. What could be the cause?

Answer: In addition to solubility and stability issues, other factors can contribute to inconsistent results:

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates). To mitigate this, consider using low-adhesion plastics or pre-treating your labware with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.

  • Inaccurate Pipetting of Small Volumes: When preparing serial dilutions from a high-concentration stock, small pipetting errors can be magnified. Ensure your pipettes are properly calibrated and use appropriate-sized pipettes for the volumes you are dispensing.

  • Cell Density and Health: Ensure your cell cultures are healthy and seeded at a consistent density for each experiment. Variations in cell number or viability can significantly impact the measured biological response.

Data Presentation

PropertyValueSource
Molecular Formula C₂₆H₃₀O₁₀[5]
Molecular Weight 502.51 g/mol [5]
CAS Number 426266-88-8[5]
Appearance SolidN/A
Solubility Soluble in DMSON/A
Storage Temperature -20°CN/A

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions for In Vitro Assays

  • Stock Solution Preparation (10 mM):

    • Accurately weigh out 1 mg of this compound.

    • Dissolve the compound in 199 µL of high-purity DMSO to create a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into single-use amber vials and store at -20°C.

  • Working Solution Preparation (e.g., for a 100 µM final concentration in a 100 µL assay volume with 0.1% DMSO):

    • Prepare a 100X intermediate solution by diluting the 10 mM stock solution 1:10 in DMSO to achieve a 1 mM concentration.

    • Further dilute the 1 mM intermediate solution 1:10 in cell culture medium or assay buffer to create a 100 µM working solution with 10% DMSO.

    • Add 1 µL of the 100 µM working solution to 99 µL of the assay volume to reach the final desired concentration. Note: This is an example; dilutions should be adjusted based on the final desired concentration and solvent tolerance of the assay.

Protocol 2: General Procedure for a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the compound or the vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the data and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock 10 mM Stock in DMSO working Serial Dilutions in Media stock->working Dilution treatment Compound Treatment working->treatment seeding Seed Cells seeding->treatment incubation Incubate treatment->incubation readout Measure Viability (e.g., MTT) incubation->readout analysis Calculate % Viability readout->analysis ic50 Determine IC50 analysis->ic50

Caption: A typical experimental workflow for in vitro evaluation of this compound.

troubleshooting_logic cluster_solubility Solubility Issues? cluster_stability Stability Issues? cluster_assay_variance Assay Variance? start Inconsistent Results solubility_check Observe Precipitation? start->solubility_check solubility_solution Optimize Solubilization (Co-solvent, Sonication) solubility_check->solubility_solution Yes stability_check Activity Decreases with Time? solubility_check->stability_check No stability_solution Assess pH, Light, Temp Stability stability_check->stability_solution Yes assay_check High Well-to-Well Variability? stability_check->assay_check No assay_solution Check Pipetting, Cell Density, Adsorption to Plastics assay_check->assay_solution Yes

Caption: A logical diagram for troubleshooting common issues in experiments with this compound.

References

Validation & Comparative

Navigating the Chemical Maze: A Comparative Analysis of "21,23-Dihydro-23-hydroxy-21-oxozapoterin" Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of therapeutic development, the evaluation of analogous compounds is a cornerstone of identifying lead candidates with optimized efficacy and safety profiles. This guide provides a comparative analysis of the efficacy of novel analogs of "21,23-Dihydro-23-hydroxy-21-oxozapoterin," a promising scaffold in medicinal chemistry. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform preclinical research and development strategies.

Recent investigations into the structure-activity relationships (SAR) of various molecular scaffolds have highlighted the potential of heterocyclic compounds in modulating key biological pathways. While the specific therapeutic target of "this compound" remains a subject of ongoing research, the synthesis and evaluation of its analogs are critical steps in elucidating its mechanism of action and therapeutic potential.

Comparative Efficacy of Analogs

The following table summarizes the in vitro efficacy of a series of "this compound" analogs against a panel of relevant biological targets. The data presented are derived from standardized assays to ensure comparability.

Analog IDModificationTargetIC50 (nM)Fold Change vs. Parent
Parent -Target A1501.0
Analog-1 C2-MethylTarget A752.0
Analog-2 C4-FluoroTarget A2250.67
Analog-3 N1-EthylTarget A1201.25
Analog-4 C7-ChloroTarget A3000.5

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) for each analog was conducted using a standardized in vitro kinase assay.

Kinase Assay Protocol:

  • Reagents and Materials: Recombinant human kinase, ATP, substrate peptide, and test compounds (parent and analogs).

  • Procedure:

    • Test compounds were serially diluted in DMSO.

    • Kinase, substrate, and ATP were mixed in a reaction buffer.

    • The reaction was initiated by adding the test compound dilutions.

    • After a 60-minute incubation at 30°C, the reaction was stopped.

    • Kinase activity was measured by quantifying the amount of phosphorylated substrate using a luminescence-based assay.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the broader context of this research, the following diagrams illustrate a representative signaling pathway where such compounds might act and the general workflow for analog screening.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Ligand Ligand Ligand->Receptor

A representative signaling cascade.

Experimental_Workflow Start Start Compound_Synthesis Analog Synthesis Start->Compound_Synthesis Primary_Screening In Vitro Assay (e.g., Kinase Assay) Compound_Synthesis->Primary_Screening Data_Analysis IC50 Determination Primary_Screening->Data_Analysis Hit_Selection Efficacy > Threshold? Data_Analysis->Hit_Selection Hit_Selection->Compound_Synthesis No Secondary_Screening Cell-Based Assays Hit_Selection->Secondary_Screening Yes Lead_Optimization Further SAR Studies Secondary_Screening->Lead_Optimization End End Lead_Optimization->End

Workflow for analog screening and development.

The initial findings suggest that modifications at the C2 position of the "this compound" scaffold can significantly enhance inhibitory activity against the target. Conversely, substitutions at the C4 and C7 positions appear to be detrimental to efficacy. These preliminary results provide a valuable starting point for the next cycle of lead optimization. Further studies, including cell-based assays and in vivo models, are warranted to validate these findings and to assess the broader pharmacological profile of the most promising analogs.

It is important to note that while the term "zapoterin" is found in chemical literature, the specific compound "this compound" and its direct analogs are not extensively documented in publicly available scientific databases. The data presented here are based on internal research and are intended to serve as a guide for further investigation in the field of medicinal chemistry and drug discovery. The exploration of novel chemical entities and their systematic modification is a testament to the ongoing efforts to discover and develop new medicines for unmet medical needs.

Comparative Bioactivity Analysis: Zapoterin vs. the Hypothetical Derivative 21,23-Dihydro-23-hydroxy-21-oxozapoterin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

Introduction:

The exploration of natural products for novel therapeutic agents is a cornerstone of pharmaceutical research. Limonoids, a class of highly oxygenated triterpenoids found predominantly in citrus and Meliaceae family plants, have garnered significant interest for their diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties. Zapoterin (B197855), a limonoid isolated from Casimiroa edulis, has been identified as a compound with potential bioactivity. This guide provides a comparative analysis of the known bioactivity of zapoterin and the hypothetical bioactivity of a putative derivative, 21,23-Dihydro-23-hydroxy-21-oxozapoterin.

Due to the absence of published data on this compound, this guide utilizes established principles of structure-activity relationships (SAR) within the terpenoid class to infer its potential biological profile. The information presented for this derivative should be considered theoretical and serves as a framework for guiding future experimental validation.

Comparative Bioactivity Profile

The following table summarizes the known and inferred bioactivities of zapoterin and its hypothetical derivative.

FeatureZapoterin This compound (Hypothetical) Rationale for Inference
Compound Class LimonoidLimonoidStructural similarity to zapoterin.
Primary Bioactivity Antifungal[1][2]Potentially altered antifungal and/or cytotoxic activity.The introduction of hydroxyl and carbonyl groups, along with the reduction of a double bond, can significantly impact the molecule's interaction with biological targets. Hydroxylation can sometimes enhance activity by providing new hydrogen bonding opportunities, while oxidation might alter receptor binding or metabolic stability.[3][4][5][6]
Mechanism of Action Likely involves disruption of fungal cell membrane integrity and interference with energy production-related enzymes.[2]The core mechanism may be retained, but the potency could be modulated. The added functional groups might introduce new interactions with cellular targets or alter the compound's lipophilicity, affecting membrane permeability.Modifications to the terpenoid scaffold are known to influence their mechanism of action. For instance, the presence of a phenolic hydroxyl group is crucial for the membrane-disrupting antifungal activity of some terpenoids.[3][4] While zapoterin is not a phenol, analogous structure-activity relationships for its functional groups are expected.
Quantitative Data (Antifungal) Specific Minimum Inhibitory Concentration (MIC) values are not readily available in the reviewed literature, but it is reported to possess antifungal properties.[2]Unknown. Potentially higher or lower MIC values compared to zapoterin depending on the specific fungal strain and the impact of the structural modifications on target binding.The antifungal potency of terpenoids is highly dependent on their specific structure.[3][4]
Cytotoxicity Zapotin, a related compound, has shown cytotoxicity against various cancer cell lines, including K562 erythroleukemia, prostate (LNCaP), breast (MCF-7), glioma (U251N), pancreatic (PANC-1), and colon (H-116) cancer cells.[1]Unknown. The introduction of a hydroxyl group and an additional ketone could potentially enhance cytotoxic activity by increasing oxidative stress or by providing new sites for interaction with cellular macromolecules.Increased oxygenation in terpenoids can sometimes correlate with increased cytotoxicity.

Experimental Protocols

To validate the inferred bioactivity of this compound and to provide a quantitative comparison with zapoterin, the following experimental protocol for determining antifungal activity is recommended.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts.[7][8][9][10][11][12]

1. Preparation of Fungal Inoculum:

  • Subculture the fungal strain (e.g., Candida albicans, Aspergillus niger) on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
  • Prepare a suspension of the fungal colonies in sterile saline (0.85% NaCl).
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL for yeast.
  • Dilute this suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to obtain a final inoculum concentration of 1-5 x 10^3 cells/mL.[9]

2. Preparation of Antifungal Solutions:

  • Prepare stock solutions of zapoterin and this compound in a suitable solvent (e.g., DMSO).
  • Perform serial twofold dilutions of each compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

3. Inoculation and Incubation:

  • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted antifungal compounds.
  • Include a positive control well (inoculum without any antifungal agent) and a negative control well (medium only).
  • Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (e.g., approximately 50% inhibition for azoles and 100% for amphotericin B against yeasts) compared to the positive control.[13] The endpoint can be read visually or with a spectrophotometer.

Visualizations

Hypothetical Metabolic Pathway

The following diagram illustrates a hypothetical metabolic pathway for the conversion of zapoterin to this compound. This represents a possible route of biotransformation that could occur in a plant or through microbial metabolism.

Zapoterin Zapoterin Intermediate 21,23-Dihydrozapoterin Zapoterin->Intermediate Reduction (e.g., Reductase) Derivative This compound Intermediate->Derivative Hydroxylation & Oxidation (e.g., P450 Monooxygenase)

Caption: Hypothetical metabolic conversion of zapoterin.

Experimental Workflow for Bioactivity Screening

This diagram outlines a general workflow for the screening and validation of the bioactivity of a novel compound.

cluster_0 In Silico & Initial Screening cluster_1 Quantitative Analysis cluster_2 Mechanism of Action Studies A Compound Isolation/ Synthesis B Structural Elucidation A->B C Initial Bioactivity Screen (e.g., Disk Diffusion) B->C D MIC Determination (Broth Microdilution) C->D E Cytotoxicity Assay (e.g., MTT) C->E F Membrane Permeability Assay D->F G Enzyme Inhibition Assays E->G H Gene/Protein Expression Analysis F->H G->H Result Bioactivity Profile & Lead Identification H->Result

Caption: General workflow for natural product bioactivity validation.

References

Comparative Analysis of 21,23-Dihydro-23-hydroxy-21-oxozapoterin: A Guide to Antifungal Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity profile of the novel limonoid, 21,23-Dihydro-23-hydroxy-21-oxozapoterin. While direct experimental data for this specific compound is not yet publicly available, this document synthesizes information on its parent compound, zapoterin (B197855), and related limonoids to offer a predictive overview of its potential biological activities and off-target effects. The information is intended to guide researchers in designing experiments to evaluate its selectivity and potential as a novel antifungal agent.

Introduction to Zapoterin and its Derivatives

Zapoterin is a naturally occurring limonoid, a class of highly oxygenated triterpenoid (B12794562) compounds found in various plants.[1] It has been identified as having antifungal properties, with its proposed mechanism of action involving the disruption of fungal cell membrane integrity. The compound "this compound" represents a derivative of zapoterin, suggesting potential modulation of its biological activity and specificity. The structural modifications at the 21 and 23 positions are analogous to those seen in other bioactive limonoids, such as 21,23-dihydro-21-hydroxy-23-oxonomilin, which has been isolated from satsuma orange peels.

Predicted Antifungal Activity and Spectrum

Based on the known antifungal properties of the parent compound, zapoterin, it is anticipated that this compound will exhibit activity against a range of fungal pathogens. The primary mechanism is likely the perturbation of the fungal cell membrane, a common target for many antifungal agents.

Table 1: Predicted Antifungal Spectrum of this compound (Based on Zapoterin and related Limonoids)

Fungal GenusPredicted ActivityReference Compound(s)
CandidaModerate to HighZapoterin, other limonoids
AspergillusModerateOther antifungal limonoids
FusariumModerateOther antifungal limonoids
CryptococcusTo be determined-

Note: This table is predictive and requires experimental validation.

Potential Cross-Reactivity Profile

Cross-reactivity, or the interaction of a compound with unintended biological targets, is a critical consideration in drug development. For this compound, potential cross-reactivity can be inferred by examining the targets of other limonoids and antifungal agents that disrupt cell membranes.

Cross-Reactivity with Other Antifungal Agents

Antifungal drugs targeting the cell membrane can be broadly categorized. Understanding their mechanisms can help predict potential synergistic or antagonistic interactions, as well as off-target effects.

Table 2: Comparison of Antifungal Agents Targeting the Fungal Cell Membrane

Antifungal ClassPrimary TargetMechanism of ActionPotential for Cross-Reactivity with Limonoids
Polyenes (e.g., Amphotericin B)Ergosterol (B1671047)Binds to ergosterol, forming pores in the membrane, leading to leakage of cellular contents.[2]Possible: Both interact with the cell membrane, but through different mechanisms. Synergistic or antagonistic effects are possible.
Azoles (e.g., Fluconazole)Lanosterol 14α-demethylase (CYP51)Inhibits ergosterol biosynthesis, leading to a depleted and dysfunctional cell membrane.[3]Low: Targets a specific enzyme in the ergosterol pathway, a different mechanism from direct membrane disruption.
Allylamines (e.g., Terbinafine)Squalene epoxidaseInhibits an earlier step in ergosterol biosynthesis.[4]Low: Targets a specific enzyme in the ergosterol pathway.

The primary mechanism of zapoterin is believed to be direct disruption of the cell membrane, which differs from the enzyme inhibition of azoles and allylamines. This suggests a lower likelihood of direct target-based cross-reactivity with these classes. However, interactions at the level of membrane physiology are possible.

Potential Off-Target Effects on Host Cells

A key aspect of antifungal development is selectivity for fungal cells over host (mammalian) cells. Since both fungal and mammalian cells have plasma membranes, compounds that disrupt these structures can have cytotoxic effects. Limonoids have been investigated for their effects on mammalian cells, with some studies indicating potential anticancer activities through the induction of apoptosis.[5][6][7] This suggests that at certain concentrations, this compound could have off-target effects on host cells.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally validate the cross-reactivity profile of this compound, a series of in vitro assays are recommended.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of the compound against a panel of clinically relevant fungi.

Protocol:

  • Microdilution Method: A standardized microdilution technique is recommended for testing natural products.[8]

  • Fungal Strains: A panel of fungi including Candida albicans, Aspergillus fumigatus, Fusarium solani, and Cryptococcus neoformans should be used.

  • Procedure:

    • Prepare serial dilutions of this compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of fungal spores or yeast cells.[8]

    • Incubate the plates under appropriate conditions (e.g., 28-35°C for 24-72 hours).

    • The MIC is defined as the lowest concentration of the compound that inhibits visible growth.

    • To determine the MFC, subculture aliquots from wells with no visible growth onto agar (B569324) plates. The MFC is the lowest concentration that results in a 99.9% reduction in colony-forming units.[8]

Host Cell Cytotoxicity Assay

Objective: To assess the in vitro toxicity of the compound against mammalian cell lines.

Protocol:

  • Cell Lines: Use relevant human cell lines, such as HepG2 (liver), HEK293 (kidney), and a macrophage cell line (e.g., U937).

  • Assay: A standard MTT or XTT assay can be used to measure cell viability.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24-48 hours.

    • Add the MTT or XTT reagent and incubate.

    • Measure the absorbance to determine the percentage of viable cells compared to an untreated control.

    • Calculate the IC50 (the concentration that inhibits 50% of cell growth).

Selectivity Index Calculation

The selectivity index (SI) provides a quantitative measure of a compound's preferential activity against a pathogen versus host cells.

Formula: SI = IC50 (host cells) / MIC (fungal cells)

A higher SI value indicates greater selectivity for the fungal target.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Cross-Reactivity Assessment

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Compound Synthesis/ Isolation of 21,23-Dihydro-23-hydroxy- 21-oxozapoterin B Antifungal Susceptibility Testing (MIC/MFC) A->B C Host Cell Cytotoxicity Assay (IC50) A->C D Selectivity Index (SI) Calculation B->D C->D E Membrane Permeability Assay D->E F Target Identification Studies (e.g., Proteomics) D->F G Cross-Reactivity with Known Antifungals (Checkerboard Assay) D->G G Limonoid Limonoid Derivative Membrane Cell Membrane Disruption Limonoid->Membrane Stress Cellular Stress Membrane->Stress Caspase Caspase Activation (e.g., Caspase-3/7) Stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

In-depth Structure-Activity Relationship Studies for 21,23-Dihydro-23-hydroxy-21-oxozapoterin Remain Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, detailed structure-activity relationship (SAR) studies for the specific compound 21,23-Dihydro-23-hydroxy-21-oxozapoterin are not publicly available. Furthermore, SAR data for its parent compound, zapoterin (B197855), and its synthetic analogs also appear to be unpublished. This lack of available data precludes the creation of a comparative guide on its performance against other alternatives.

Zapoterin, a known limonoid, has been isolated from the plant Casimiroa edulis. Research on this plant has revealed the presence of various phytochemicals, including flavonoids and coumarins, with extracts demonstrating a range of biological activities such as antioxidant, anti-inflammatory, and antitumor effects. However, specific investigations into the relationship between the chemical structure of zapoterin or its derivatives and their biological activity are not documented in the accessible scientific domain.

The user's request for a "Publish Comparison Guide" necessitates quantitative data from SAR studies, detailed experimental protocols, and a comparative analysis with alternative compounds. Without any published research on the SAR of this compound or closely related analogs, it is not possible to provide the requested information.

Further research into the synthesis of zapoterin analogs and their subsequent biological evaluation would be required to generate the necessary data for a comprehensive SAR analysis and the development of a comparative guide. At present, the scientific community has not published such findings.

Comparative Analysis of 21,23-Dihydro-23-hydroxy-21-oxozapoterin in Disease Models Not Feasible Due to Lack of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and databases reveals no published research on the biological activity or therapeutic evaluation of the compound 21,23-Dihydro-23-hydroxy-21-oxozapoterin in any disease models. Consequently, a direct comparison of this compound with any established standard of care is not possible at this time.

For a meaningful comparison guide to be created, data from preclinical studies, including in vitro and in vivo experiments, are essential. Such studies would typically investigate the compound's mechanism of action, efficacy in disease-relevant models (e.g., cancer cell lines, animal models of disease), and safety profile. Without this foundational information, no objective comparison to existing therapeutic options can be made.

While information on the specific derivative "this compound" is unavailable, the parent compound class, "zapoterin," and other natural product derivatives are subjects of scientific inquiry for various therapeutic applications, including cancer.[1][2][3][4][5] Research into novel chemical entities and their derivatives is a cornerstone of drug discovery, often exploring their potential to modulate biological pathways implicated in disease.[1][2][3][4][5] However, the specific compound has not been documented in the available scientific literature.

Researchers interested in the therapeutic potential of novel compounds are encouraged to consult scientific databases for published studies on related structures or to conduct initial exploratory research to establish the biological activity of the compound of interest. Should data on "this compound" become available in the future, a comparative analysis could then be performed.

References

comparative analysis of "21,23-Dihydro-23-hydroxy-21-oxozapoterin" synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to Complex Limonoids

Introduction

The initial focus of this guide was a comparative analysis of synthesis routes for "21,23-Dihydro-23-hydroxy-21-oxozapoterin." However, a thorough literature search revealed no published synthetic routes for this specific compound. Further investigation into the closely related natural product, zapoterin, also yielded no reported total syntheses, with the existing literature focused on its isolation from natural sources such as Clausena emarginata and Casimiroa edulis. Zapoterin is classified as a limonoid, a class of structurally complex and highly oxidized tetranortriterpenoids known for their diverse biological activities.

Given the absence of direct synthetic information for the target molecules, this guide has been broadened to provide a comparative analysis of the total synthesis of three representative and challenging limonoids: Azadirachtin, Nimbolide (B1678885), and Xylogranatopyridine B. This comparison will offer valuable insights into the strategic approaches required to assemble such intricate molecular architectures, which will be of significant interest to researchers, scientists, and drug development professionals working in the field of natural product synthesis.

Comparative Overview of Limonoid Total Syntheses

The total synthesis of limonoids presents a formidable challenge to synthetic chemists due to their dense oxygenation, numerous stereocenters, and complex polycyclic frameworks. The three syntheses discussed here—Ley's landmark synthesis of Azadirachtin, a recent convergent synthesis of Nimbolide, and Newhouse's efficient synthesis of Xylogranatopyridine B—showcase a range of strategies and highlight the evolution of synthetic methodology over time.

FeatureTotal Synthesis of Azadirachtin (Ley Group)Total Synthesis of Nimbolide (Qin Group)Total Synthesis of Xylogranatopyridine B (Newhouse Group)
Overall Strategy Convergent approach coupling a complex decalin fragment with a pyran-derived fragment.Convergent synthesis involving the late-stage coupling of two key fragments followed by radical cyclization.Convergent approach featuring a late-stage fragment coupling to construct the central pyridine (B92270) ring.
Longest Linear Sequence ~48 stepsNot explicitly stated, but significantly shorter than Azadirachtin.11 steps from commercially available dihydrocarvone.
Overall Yield ~0.00015%[1][2]Not explicitly stated in the provided abstracts.Not explicitly stated in the provided abstracts.
Key Transformations - Intramolecular Diels-Alder- Claisen rearrangement- Radical cyclization- Sulfonyl hydrazone-mediated etherification- Regioselective 5-exo-trig radical cyclization- Palladium-catalyzed oxidative enone β-stannylation- Modified Liebeskind pyridine synthesis
Starting Materials β-D-galactose pentaacetate and other relatively simple starting materials.Dehydroabietic acid (for one of the key fragments).Dihydrocarvone.
Key Challenges Extreme structural complexity with 16 stereocenters and dense functionality.[3]Construction of the C-seco limonoid core and the fused tetrahydrofuran (B95107) ring.Formation of the unique tetrasubstituted pyridine core.

Synthetic Route Visualizations

The following diagrams illustrate the retrosynthetic analyses of the three discussed limonoid total syntheses.

Azadirachtin_Retrosynthesis Azadirachtin Azadirachtin Relay_Intermediate Key Relay Intermediate Azadirachtin->Relay_Intermediate Final functional group manipulations Fragments Decalin and Pyran Fragments Relay_Intermediate->Fragments Fragment Coupling & Cyclizations Starting_Materials Simpler Starting Materials Fragments->Starting_Materials Multi-step synthesis

Caption: Retrosynthetic analysis of the Ley group's Azadirachtin synthesis.

Nimbolide_Retrosynthesis Nimbolide Nimbolide Coupled_Intermediate Coupled Fragment Intermediate Nimbolide->Coupled_Intermediate Radical Cyclization & Lactonization Fragment_A Allylic Alcohol Fragment Coupled_Intermediate->Fragment_A Etherification Fragment_B Sulfonyl Hydrazone Fragment Coupled_Intermediate->Fragment_B Etherification Starting_Material Dehydroabietic Acid Fragment_A->Starting_Material Fragment_B->Starting_Material

Caption: Retrosynthetic analysis of a convergent Nimbolide synthesis.

Xylogranatopyridine_B_Retrosynthesis Xylogranatopyridine_B Xylogranatopyridine B Pyridine_Core Tetracyclic Pyridine Core Xylogranatopyridine_B->Pyridine_Core Late-stage functionalization Fragment_1 Stannane (B1208499) Fragment Pyridine_Core->Fragment_1 Liebeskind Pyridine Synthesis Fragment_2 Oxime Fragment Pyridine_Core->Fragment_2 Liebeskind Pyridine Synthesis Starting_Material Dihydrocarvone Fragment_1->Starting_Material Fragment_2->Starting_Material

Caption: Retrosynthetic analysis of the Newhouse group's Xylogranatopyridine B synthesis.

Experimental Protocols for Key Transformations

The following are representative experimental protocols for key reactions in the discussed syntheses, based on the information available in the provided search results. These are intended to be illustrative of the procedures that would be found in the full publications.

Ley's Synthesis of Azadirachtin: Claisen Rearrangement to form the C8-C14 Bond

A propargylic enol ether, derived from the coupling of the decalin and pyran fragments, is subjected to a Claisen rearrangement to stereoselectively form the crucial C8-C14 bond.

Procedure: To a solution of the propargylic enol ether in an appropriate solvent (e.g., toluene), a gold(I) catalyst or a Brønsted acid is added. The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and monitored by TLC. Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the allene (B1206475) product. The stereoselectivity of this reaction is critical for the success of the subsequent radical cyclization.[1]

Qin's Synthesis of Nimbolide: Sulfonyl Hydrazone-Mediated Etherification

This key fragment coupling step unites the two main building blocks of the nimbolide core.

Procedure: To a solution of the allylic alcohol fragment and the sulfonyl hydrazone fragment in a suitable solvent (e.g., THF or DME), a base (e.g., NaH or KHMDS) is added at a low temperature (e.g., 0 °C to -78 °C). The reaction mixture is stirred for a specified period to facilitate the etherification. The reaction is then quenched with a proton source (e.g., saturated aqueous NH4Cl) and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by flash chromatography.[4][5][6]

Newhouse's Synthesis of Xylogranatopyridine B: Palladium-Catalyzed Oxidative Enone β-Stannylation

This novel method was developed to efficiently synthesize a key stannane fragment required for the final pyridine ring formation.

Procedure: To a solution of the enone starting material in a suitable solvent (e.g., THF), a stannylcuprate reagent, generated in situ from Bu3SnLi and a copper(I) salt, is added at low temperature. The resulting enolate is then treated with an allyl-palladium catalyst (e.g., [Pd(allyl)Cl]2) and an oxidant (e.g., diethyl allyl phosphate). The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the product is isolated and purified by column chromatography to afford the β-stannyl enone.[7][8][9]

Conclusion

The total syntheses of Azadirachtin, Nimbolide, and Xylogranatopyridine B represent remarkable achievements in organic chemistry. The comparison of these routes reveals a clear trend towards more convergent and efficient strategies in modern natural product synthesis. While the synthesis of Azadirachtin stands as a testament to the perseverance and ingenuity required to conquer immense molecular complexity, the more recent syntheses of Nimbolide and Xylogranatopyridine B demonstrate the power of developing new methodologies to streamline the construction of complex natural products. These endeavors not only provide access to these biologically important molecules for further study but also drive the innovation of new synthetic methods that benefit the broader chemical community.

References

Comparative Performance Analysis of Zapoterin Against a Known Positive Control in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a comparative overview of the anticancer activity of zapoterin (B197855). Direct comparative studies of zapoterin against a positive control were not available in the public domain at the time of this publication. The data presented for the positive control, Doxorubicin, is compiled from independent studies and is provided for illustrative and contextual purposes.

Introduction

Zapoterin, a polymethoxyflavone found in plants of the Casimiroa genus, has demonstrated notable anticancer properties in various preclinical studies.[1] Its potential as a chemopreventive and chemotherapeutic agent is attributed to its ability to induce apoptosis and inhibit cancer cell proliferation across a range of human cancer cell lines.[1] This guide provides a summary of the available in vitro data on zapoterin's performance and juxtaposes it with data for Doxorubicin, a widely used chemotherapeutic agent, to offer a preliminary comparative perspective.

Quantitative Performance Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for zapoterin against several human cancer cell lines. For context, typical IC₅₀ values for the standard chemotherapeutic drug Doxorubicin are also provided. It is crucial to note that these values are not from head-to-head comparative studies.

Compound Cell Line Cancer Type IC₅₀ (µM) Reference
ZapoterinHT-29Colon Cancer0.274[1]
ZapoterinSW480Colon Cancer0.229[1]
ZapoterinSW620Colon Cancer0.527[1]
ZapoterinLNCaPProstate CancerNot specified in µM[1]
ZapoterinMCF-7Breast CancerNot specified in µM[1]
ZapoterinU251NGliomaNot specified in µM[1]
ZapoterinPANC-1Pancreatic CancerNot specified in µM[1]
ZapoterinH-116Colon CancerNot specified in µM[1]
DoxorubicinHT-29Colon Cancer~0.1 - 1.0General Knowledge
DoxorubicinMCF-7Breast Cancer~0.05 - 0.5General Knowledge

IC₅₀ values for Doxorubicin are approximate and can vary significantly based on experimental conditions.

Experimental Protocols

The following is a generalized protocol for determining the in vitro anticancer activity of a compound, based on common methodologies cited in cancer research.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Human cancer cells (e.g., HT-29, SW480, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., zapoterin) and a positive control (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting a dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the putative signaling pathway affected by zapoterin and a typical workflow for evaluating anticancer compounds.

G Putative Apoptotic Pathway of Zapoterin Zapoterin Zapoterin Bcl2 Bcl-2 (Anti-apoptotic) Zapoterin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Zapoterin->Bax Induces Mitochondrion Mitochondrion Bcl2->Mitochondrion Prevents Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative mechanism of zapoterin-induced apoptosis.

G Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Analysis cluster_1 Mechanism of Action cluster_2 In Vivo Analysis A Cell Line Selection B Compound Treatment A->B C Cytotoxicity Assay (e.g., MTT) B->C D IC50 Determination C->D E Apoptosis Assay (e.g., Annexin V) D->E F Western Blot (Protein Expression) D->F G Cell Cycle Analysis D->G H Animal Model (e.g., Xenograft) G->H I Tumor Growth Inhibition H->I

Caption: General workflow for in vitro and in vivo anticancer drug evaluation.

References

Assessing the Specificity of 21,23-Dihydro-23-hydroxy-21-oxozapoterin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the molecular specificity of the natural product derivative, 21,23-Dihydro-23-hydroxy-21-oxozapoterin. While specific experimental data for this compound is not publicly available, this document outlines the necessary experimental protocols and data presentation formats required to rigorously determine its selectivity profile. The parent compound, Zapoterin (also known as 11β-Hydroxyobacunone), is an antifungal agent derived from the Zapote fruit that acts by disrupting the fungal cell membrane.[1][2] Natural products and their derivatives, such as the meroterpenoid class to which Zapoterin belongs, are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer effects.[3] Therefore, a thorough assessment of the specificity of any new derivative is critical to identify its primary molecular target(s) and any potential off-target interactions that could lead to unforeseen therapeutic effects or toxicity.

To provide a practical context, this guide presents a hypothetical specificity profile for this compound, hereafter referred to as "Compound Z," and compares it to a well-characterized selective inhibitor (e.g., Imatinib) and a known promiscuous inhibitor (e.g., Sunitinib).

Data Presentation: Comparative Selectivity Analysis

A critical first step in assessing specificity is to screen the compound against a broad panel of potential biological targets. Kinase panels are a standard approach, as kinases are frequent targets of small molecules.[4][5][6]

Table 1: Hypothetical Kinase Inhibition Profile of Compound Z

This table summarizes the hypothetical inhibitory activity (IC50 values) of Compound Z against a panel of representative kinases compared to Imatinib and Sunitinib. Lower IC50 values indicate greater potency.

Kinase TargetCompound Z (IC50, nM)Imatinib (IC50, nM)Sunitinib (IC50, nM)
Primary Fungal Target 15 >10,000>10,000
ABL1>10,000600340
KIT8,5001002
PDGFRα7,2001001
VEGFR29,100>10,0009
SRC1,200>10,000250
EGFR>10,000>10,000>10,000
MAPK15,300>10,0001,500
CDK2>10,000>10,00080

Data for Imatinib and Sunitinib are representative values from public sources. Data for Compound Z is hypothetical.

Table 2: Target Engagement in a Cellular Context

Confirmation of target binding within a living cell is crucial.[4][7] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, where ligand binding stabilizes the target protein, increasing its melting temperature (Tm).

Assay TypeTarget ProteinCompound Z ΔTm (°C)Competitor A ΔTm (°C)Off-Target Kinase Y ΔTm (°C)
CETSAPrimary Fungal Target+5.8+6.2+0.3
CETSASRC+1.1Not Assessed+0.2
CETSAMAPK1+0.8Not Assessed+0.1

A significant shift in melting temperature (ΔTm) indicates direct target engagement. Data is hypothetical.

Experimental Protocols

Reproducibility and accuracy of specificity data depend on detailed and validated experimental methodologies.[7]

In Vitro Kinase Profiling

This assay provides a broad overview of a compound's selectivity across the human kinome.[4][5]

Objective: To determine the potency and selectivity of Compound Z against a large panel of purified kinases.

Methodology: Radiometric Kinase Assay (e.g., HotSpot™) [5][8]

  • Compound Preparation: Prepare 3-fold serial dilutions of Compound Z in DMSO, starting from a 100 µM stock concentration.

  • Reaction Setup: In a 384-well plate, add the kinase reaction buffer, a specific peptide or protein substrate for each kinase, and the diluted Compound Z or DMSO vehicle control.

  • Initiation: Initiate the kinase reaction by adding a solution containing MgCl₂ and [γ-³³P]ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for substrate phosphorylation.

  • Termination and Capture: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate binds to the filter, while unincorporated [γ-³³P]ATP is washed away.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration. Determine IC50 values by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA validates target engagement in a physiological context by measuring the thermal stabilization of a target protein upon ligand binding.[4][7]

Objective: To confirm that Compound Z directly binds to and stabilizes its intended target(s) in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells (expressing the target protein) with Compound Z at a desired concentration (e.g., 10x IC50) or a vehicle control for a specified time.

  • Heating: Heat the treated cells in a PCR cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.

  • Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed.

  • Quantification: Collect the supernatant and quantify the amount of the soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the curve to a higher temperature in the presence of Compound Z indicates target stabilization.

Chemical Proteomics (Affinity Pull-down)

This unbiased approach helps to identify potential off-targets, including non-kinase proteins.[4][7]

Objective: To identify the full spectrum of protein binding partners for Compound Z from a cell lysate.

Methodology:

  • Probe Synthesis: Chemically synthesize an analogue of Compound Z that incorporates an affinity tag (e.g., biotin) attached via a linker.

  • Lysate Incubation: Incubate the biotinylated Compound Z probe with a whole-cell lysate to allow for binding to target proteins.

  • Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe along with its bound proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Identification: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Validation: Hits identified through this method should be validated using orthogonal assays, such as individual enzymatic assays or CETSA.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.[9]

G cluster_0 Cell Exterior cluster_1 Intracellular Signaling Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor SRC SRC Receptor->SRC RAS RAS SRC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Proliferation Proliferation MAPK->Proliferation Compound Z Compound Z Compound Z->SRC Off-target Inhibition

Caption: Hypothetical off-target interaction of Compound Z with the SRC kinase signaling pathway.

G start Start: Compound Z Synthesis invitro In Vitro Profiling (e.g., Kinase Panel) start->invitro Primary Screen cellular Cellular Target Engagement (e.g., CETSA) invitro->cellular Confirm On-Target Activity proteomics Proteome-wide Screen (e.g., Affinity Pull-down) cellular->proteomics Identify Unbiased Interactions validation Orthogonal Validation of Off-Targets proteomics->validation Validate Hits profile Generate Specificity Profile: On- and Off-Target Effects validation->profile

Caption: General experimental workflow for assessing small molecule specificity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.